4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h5,10H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZDHGPFNPXPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354450 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131172-64-0 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fischer Indole Synthesis of Tetrahydroindole-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1][2] This guide provides a detailed exploration of its application in the synthesis of tetrahydroindole-2-carboxylic acids, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds.
Core Principles of the Fischer Indole Synthesis
The Fischer indole synthesis is fundamentally a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids like zinc chloride and boron trifluoride.[2]
The general mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial step involves the condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate then undergoes aromatization, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule results in the formation of the indole ring.
Synthesis of Tetrahydroindole-2-carboxylic Acids
The synthesis of tetrahydroindole-2-carboxylic acids via the Fischer indole synthesis typically involves the reaction of a phenylhydrazine with a cyclic keto acid or a precursor thereof. A common starting material for introducing the 2-carboxylic acid functionality is pyruvic acid or its esters.[1] For the "tetrahydro" portion of the target molecule, a cyclic ketone such as cyclohexanone is often employed.
The overall transformation can be envisioned as the reaction between a phenylhydrazine and a suitable cyclic α-keto acid. In practice, the reaction is often carried out with a cyclic ketone and pyruvic acid, where the initial hydrazone formation is followed by the intramolecular cyclization.
Reaction Mechanism
The mechanism for the synthesis of a tetrahydroindole-2-carboxylic acid is a specific application of the general Fischer indole synthesis mechanism.
References
An In-Depth Technical Guide to the Multi-Component Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its partially saturated nature provides a three-dimensional architecture that can be advantageous for potent and selective interactions with biological targets. The presence of a carboxylic acid at the 2-position offers a handle for further derivatization, making it a valuable building block in drug discovery programs. This technical guide details a robust and efficient one-pot, three-component synthesis of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, a key intermediate for the development of novel therapeutics.
Core Synthesis Strategy: A One-Pot, Three-Component Approach
The synthesis of the 4,5,6,7-tetrahydro-1H-indole-2-carboxylate core is achieved through a one-pot, three-component reaction that leverages the principles of the Hantzsch pyrrole synthesis. This method involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. In this adaptation for the target molecule, the reaction proceeds through the sequential condensation of three key components:
-
1,3-Cyclohexanedione: Serves as the cyclic β-dicarbonyl compound that forms the six-membered ring of the tetrahydroindole.
-
An Amine Source (e.g., Ammonium Acetate): Provides the nitrogen atom for the pyrrole ring.
-
Ethyl 2-chloroacetoacetate: Acts as the α-haloketone and incorporates the C2-ester functionality.
This one-pot procedure avoids the isolation of intermediates, thereby improving efficiency and reducing waste. The resulting ethyl ester can be readily hydrolyzed to the target carboxylic acid.
Experimental Protocols
This section provides a detailed methodology for the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its subsequent hydrolysis to this compound.
Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Materials:
-
1,3-Cyclohexanedione
-
Ammonium acetate
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), ammonium acetate (1.5 eq), and absolute ethanol (100 mL).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the enamine intermediate.
-
To the resulting mixture, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over a period of 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
Hydrolysis to this compound
Materials:
-
Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
-
Ethanol
-
Sodium hydroxide (1 M aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
-
Deionized water
Procedure:
-
Dissolve the purified ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add a 1 M aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Heat the mixture to 50 °C and stir for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in deionized water (50 mL) and cool the solution in an ice bath.
-
Acidify the aqueous solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to yield the final product, this compound.
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocol.
| Parameter | Value |
| Reactant Equivalents | |
| 1,3-Cyclohexanedione | 1.0 |
| Ammonium Acetate | 1.5 |
| Ethyl 2-chloroacetoacetate | 1.1 |
| Reaction Conditions (Ester Synthesis) | |
| Solvent | Absolute Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Yield (Ester Synthesis) | 75-85% (after purification) |
| Reaction Conditions (Hydrolysis) | |
| Reagent | 1 M Sodium Hydroxide |
| Solvent | Ethanol |
| Temperature | 50 °C |
| Reaction Time | 2-3 hours |
| Yield (Hydrolysis) | >95% |
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the three-component synthesis.
Caption: Experimental workflow for the synthesis.
A Comprehensive Technical Guide to the Spectroscopic Data of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the characterization and analysis of this and similar molecular scaffolds.
Molecular Structure
This compound
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
-
CAS Number: 131172-64-0
Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR (Proton NMR) Data
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole ring, the tetrahydrogenated cyclohexane ring, the carboxylic acid group, and the N-H group. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~6.8 | Singlet | 1H |
| H-4, H-7 (CH₂) | ~2.5 - 2.7 | Multiplet | 4H |
| H-5, H-6 (CH₂) | ~1.7 - 1.9 | Multiplet | 4H |
| N-H | ~11.0 - 12.0 | Broad Singlet | 1H |
| COOH | ~12.0 - 13.0 | Broad Singlet | 1H |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~130 |
| C-3 | ~110 |
| C-3a | ~115 |
| C-4 | ~23 |
| C-5 | ~24 |
| C-6 | ~24 |
| C-7 | ~23 |
| C-7a | ~128 |
| COOH | ~165 |
Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, notably the O-H and N-H stretches, and the C=O stretch of the carboxylic acid.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H (Indole) | 3400 - 3300 | Medium |
| C-H (sp² and sp³) | 3100 - 2850 | Medium-Strong |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C (Pyrrole) | 1650 - 1550 | Medium |
| C-N | 1350 - 1250 | Medium |
| C-O | 1320 - 1210 | Strong |
Mass Spectrometry (MS) Data
The mass spectrum, typically acquired using electrospray ionization (ESI), will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 166.0811 | Molecular ion (protonated) |
| [M-H]⁻ | 164.0663 | Molecular ion (deprotonated) |
| [M-COOH]⁺ | 120.0813 | Loss of the carboxylic acid group |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR. Key parameters include a spectral width of around 220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of a volatile acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry allows for the determination of the exact mass and elemental composition.
Mandatory Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Relationship between molecular structure and the information obtained from different spectroscopic techniques.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (THICA). As a partially saturated indole derivative, this compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a reactive carboxylic acid function and an electron-rich pyrrole ring fused to a saturated cyclohexane ring, offers multiple avenues for chemical modification. This makes it a privileged scaffold for constructing complex polyheterocyclic structures and developing novel therapeutic agents, with derivatives showing potential as antiviral and anticancer agents.[1]
Chemical and Physical Properties
This compound is a solid compound characterized by a molecular formula of C₉H₁₁NO₂.[1] The presence of both a hydrogen-bond-donating N-H group and a carboxylic acid group, combined with a non-planar saturated ring, influences its physical properties. While specific experimental data for properties like melting point, pKa, and solubility are not widely published, data for the parent compound, Indole-2-carboxylic acid, can provide a useful reference point. The reduced aromaticity in the tetrahydro- derivative is expected to alter these properties, for instance by decreasing the melting point compared to its fully aromatic counterparts which typically melt above 200°C.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Solid | |
| Predicted XlogP | 1.8 | [2] |
| InChI Key | NYZDHGPFNPXPCM-UHFFFAOYSA-N | [2] |
Chemical Reactivity and Functionalization
The reactivity of THICA is dictated by three primary functional regions: the carboxylic acid group at the C2 position, the electron-rich pyrrole ring (specifically the C3 position), and the secondary amine (N-H) of the pyrrole ring.
Caption: Key reactive sites on this compound.
Reactions of the Carboxylic Acid Group
The C2-carboxylic acid is readily derivatized using standard organic chemistry protocols.
-
Amide Bond Formation (Amidation): This is one of the most common reactions, allowing for the introduction of diverse substituents. The reaction is typically facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[3] This method is robust for coupling various primary and secondary amines.
-
Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides after conversion to the carboxylate salt.[4] These esters can serve as protecting groups or as intermediates for further transformations.[5]
Reactions of the Pyrrole Ring
-
Electrophilic Aromatic Substitution (EAS): The indole ring system is highly nucleophilic and undergoes electrophilic substitution preferentially at the C3 position, which is estimated to be 10¹³ times more reactive than benzene.[6] Common EAS reactions include:
-
Halogenation: Occurs readily with mild halogenating agents like N-bromosuccinimide (NBS).[7]
-
Nitration: Can be achieved using nitric acid in acetic anhydride.[7]
-
Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) introduces a formyl group at C3.[7][8]
-
Friedel-Crafts Acylation/Alkylation: Can introduce acyl or alkyl groups, though these reactions can sometimes lead to mixtures of products due to the high reactivity of the indole nucleus.[6][8]
-
-
N-H Reactivity: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base (e.g., NaH). The resulting anion is a potent nucleophile and can be alkylated or acylated to introduce substituents on the nitrogen atom.[9]
-
Oxidation (Aromatization): The tetrahydroindole ring can be oxidized to the fully aromatic indole scaffold. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation.[10] This reaction is valuable for accessing indole-2-carboxylic acid derivatives from their saturated precursors. The electron-rich nature of indoles also makes them susceptible to oxidation at the C2-C3 double bond, which can lead to 2-oxindoles under certain conditions.[11][12][13]
Experimental Protocols
The following sections provide detailed methodologies for key transformations of indole-2-carboxylic acids, which are directly applicable to the tetrahydro- derivative.
General Protocol for Amide Coupling via EDC/HOBt
This protocol is a standard and highly effective method for synthesizing a wide range of indole-2-carboxamides.[3]
Caption: General experimental workflow for EDC/HOBt mediated amide coupling.
Methodology:
-
To a stirred solution of this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or CH₂Cl₂ is added DIPEA (2.5 equivalents).[3]
-
The mixture is cooled to 0°C in an ice bath.
-
EDC·HCl (1.5 equivalents) is added portion-wise, and the reaction is stirred at 0°C for 30 minutes.[3]
-
The reaction is then allowed to warm to room temperature and stirred for 3 to 12 hours, with progress monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired amide.[3]
Protocol for Esterification using an Alkyl Halide
This two-step procedure involves forming the carboxylate salt followed by nucleophilic substitution.
Methodology:
-
Salt Formation: Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol. Add one equivalent of a base (e.g., potassium hydroxide in ethanol) and stir at room temperature.[14] The reaction can be refluxed for several hours to ensure complete hydrolysis if starting from an ester.[14]
-
Alkylation: Concentrate the mixture under vacuum to obtain the carboxylate salt.[14] Re-dissolve the salt in an aprotic polar solvent like DMF.
-
Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equivalents) and stir the mixture at room temperature or with gentle heating until TLC indicates the disappearance of the starting material.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Application in Drug Discovery and Synthesis
The THICA scaffold is highly valuable for generating libraries of diverse compounds for screening in drug discovery programs. Its multiple points of reactivity allow for systematic structural modifications to explore structure-activity relationships (SAR).
Caption: Logical workflow for generating diverse compound libraries from THICA.
The ability to independently modify the C2, N1, and C3 positions allows for a combinatorial approach to synthesis. For example, a library of amides can be created and subsequently N-alkylated to explore the impact of substituents at both positions on biological activity. This strategic functionalization is a cornerstone of modern medicinal chemistry for optimizing lead compounds.
References
- 1. This compound|CAS 131172-64-0 [benchchem.com]
- 2. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic substitution at the indole [quimicaorganica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 10. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
The Tetrahydroindole-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide to its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroindole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features, combining a partially saturated indole core with a crucial carboxylic acid moiety, provide a versatile platform for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the biological potential of this scaffold, presenting key quantitative data, detailed experimental protocols for its evaluation, and a visual representation of its mechanisms of action.
Antiviral Potential: Targeting Viral Replication
A significant body of research has focused on the development of tetrahydroindole-2-carboxylic acid derivatives as potent antiviral agents, particularly as inhibitors of HIV-1 integrase.
HIV-1 Integrase Inhibition
Derivatives of this scaffold have been shown to effectively inhibit the strand transfer step of HIV-1 integrase, a critical enzyme in the viral replication cycle. The mechanism of action involves the chelation of divalent metal ions (Mg2+) in the enzyme's active site, a process facilitated by the carboxylic acid group at the 2-position of the indole ring.[1][2][3][4] Structural modifications at various positions of the tetrahydroindole core have been explored to enhance this inhibitory activity.
Table 1: In Vitro Activity of Tetrahydroindole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | Target | IC50 (µM) | Reference |
| 17a | HIV-1 Integrase | 3.11 | [2][5] |
| 20a | HIV-1 Integrase | 0.13 | [3][4] |
Activity Against Other Viruses
The antiviral potential of this scaffold extends beyond HIV. Certain derivatives have demonstrated inhibitory activity against other viruses, including Coxsackie B3 virus and Influenza A virus.[6]
Table 2: In Vitro Antiviral Activity of Tetrahydroindole-2-Carboxylic Acid Derivatives
| Compound | Virus | IC50 (µM) | Cell Line | Reference |
| 8f | Coxsackie B3 | 7.18 | - | [6] |
| 14f | Influenza A (A/FM/1/47) | 7.53 | - | [6] |
| Derivative | SARS-CoV-2 | 1.06 µg/mL | - | [7][8] |
Anticancer Potential: Modulating Key Oncogenic Pathways
The tetrahydroindole-2-carboxylic acid scaffold has also been investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines and targeting specific oncogenic pathways.
Inhibition of IDO1/TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism, and their overexpression in the tumor microenvironment contributes to immune evasion.[1][9][10][11][12] Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO, presenting a promising strategy for cancer immunotherapy.[13]
Table 3: Inhibitory Activity of 6-Acetamido-indole-2-carboxylic Acid Derivatives against IDO1 and TDO
| Compound | Target | IC50 (µM) | Reference |
| 9o-1 | IDO1 | 1.17 | [13] |
| TDO | 1.55 | [13] |
Targeting the 14-3-3η Protein
The 14-3-3 protein family plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis, and their dysregulation is implicated in cancer.[14][15][16][17][18] Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η isoform, demonstrating inhibitory activity against liver cancer cell lines.
Cytotoxic Activity
Various derivatives of the tetrahydroindole-2-carboxylic acid scaffold have exhibited cytotoxic effects against a range of cancer cell lines.
Table 4: In Vitro Cytotoxicity of Tetrahydroindole-2-Carboxylic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Various derivatives | HCT116 (Human Colorectal Carcinoma) | 0.329 µg/mL | [19] |
| Various derivatives | HTB-26 (Breast Cancer) | 10-50 µM | |
| Various derivatives | PC-3 (Prostate Cancer) | 10-50 µM | |
| Various derivatives | HepG2 (Hepatocellular Carcinoma) | 10-50 µM | |
| Various derivatives | U87 (Glioblastoma) | 12.6-14.6 µg/mL | [19] |
Antimicrobial and Antioxidant Potential
The biological activities of the tetrahydroindole-2-carboxylic acid scaffold also encompass antimicrobial and antioxidant effects.
Antimicrobial Activity
Derivatives of this scaffold have shown activity against a spectrum of bacteria and fungi. The proposed mechanism of action for some indole derivatives involves the disruption of the bacterial cell membrane potential and inhibition of respiratory metabolism.[20][21][22]
Table 5: Minimum Inhibitory Concentration (MIC) of Tetrahydroindole-2-Carboxylic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [23] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Gram-positive and Gram-negative bacteria | 0.004-0.03 | [24] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 15 | Fungi | 0.004-0.06 | [24] |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [25] |
| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [25] |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | 512 | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological potential of the tetrahydroindole-2-carboxylic acid scaffold.
Synthesis of Tetrahydroindole-2-Carboxylic Acid Derivatives
The synthesis of these derivatives often involves multi-step reactions. A general approach for the synthesis of 3- and 6-substituted indole-2-carboxylic acid derivatives is outlined below.[5]
-
Esterification: The starting indole-2-carboxylic acid is esterified, typically using an alcohol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Buchwald-Hartwig Cross-Coupling: Substituted anilines, benzylamines, or phenethylamines are introduced at the desired position (e.g., C3 or C6) of the indole ring via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
-
Hydrolysis: The ester group is then hydrolyzed back to a carboxylic acid, usually under basic conditions.
In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integrase.[26][27][28][29]
-
Plate Coating: A 96-well microplate is coated with a donor substrate DNA (dsDNA) that mimics the HIV-1 long terminal repeat (LTR) and contains a 5'-biotin tag.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.
-
Inhibitor Addition: The test compounds (tetrahydroindole-2-carboxylic acid derivatives) are added to the wells at various concentrations.
-
Strand Transfer Reaction: A target substrate DNA, labeled with a molecule such as digoxigenin (DIG), is added to initiate the strand transfer reaction.
-
Detection: The plate is washed, and an anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added.
-
Signal Generation: A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the tetrahydroindole-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.[23][30]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of the tetrahydroindole-2-carboxylic acid scaffold are attributed to its interaction with various cellular targets and modulation of key signaling pathways.
IDO1/TDO Inhibition in Cancer
In the tumor microenvironment, the enzymes IDO1 and TDO catabolize the essential amino acid tryptophan into kynurenine.[1][9][10][11][12] This depletion of tryptophan and accumulation of kynurenine suppresses the activity of immune effector cells, such as T cells and NK cells, and promotes the generation of regulatory T cells (Tregs), leading to immune tolerance of the tumor. Tetrahydroindole-2-carboxylic acid-based inhibitors block this pathway, thereby restoring anti-tumor immunity.
Targeting 14-3-3η in Cancer
The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to a multitude of signaling proteins, influencing their activity and subcellular localization. The 14-3-3η isoform has been implicated in cancer progression by modulating key pathways such as Wnt/β-catenin and ERK/MAPK, and by inhibiting apoptosis through interaction with pro-apoptotic proteins like Bax.[14][15][16][17][18] Tetrahydroindole-2-carboxylic acid derivatives that target 14-3-3η can disrupt these interactions, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel tetrahydroindole-2-carboxylic acid derivatives follows a structured workflow, from chemical synthesis to comprehensive biological testing.
Conclusion
The tetrahydroindole-2-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of virology, oncology, and microbiology. The continued exploration of this scaffold through structural modifications and the elucidation of its mechanisms of action will undoubtedly lead to the development of novel and effective drugs to address a range of unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their pursuit of innovative therapies based on this remarkable chemical entity.
References
- 1. d-nb.info [d-nb.info]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 8. actanaturae.ru [actanaturae.ru]
- 9. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 10. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 14–3-3ε: a protein with complex physiology function but promising therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 14-3-3ζ as a prognostic marker and therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 14-3-3 Proteins Are on the Crossroads of Cancer, Aging, and Age-Related Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]
- 22. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. abnova.com [abnova.com]
- 28. tulipgroup.com [tulipgroup.com]
- 29. fybreeds.com [fybreeds.com]
- 30. researchgate.net [researchgate.net]
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (THICA) has emerged as a particularly valuable building block for the development of novel therapeutic agents. Its partially saturated carbocyclic ring fused to the pyrrole core offers a unique three-dimensional geometry that can be exploited for specific interactions with biological targets. This, combined with the synthetic tractability of the carboxylic acid and the pyrrole nitrogen, provides a versatile platform for the generation of diverse chemical libraries. This guide provides a comprehensive overview of the synthesis, functionalization, and application of the THICA scaffold in medicinal chemistry, with a focus on its role in the development of antiviral, anti-inflammatory, and neuroactive compounds.
Synthetic Methodologies
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common method involves the Fischer indole synthesis, which is a versatile and widely used reaction for constructing the indole ring system.
A general synthetic route to the parent this compound is not explicitly detailed in the provided search results. However, methods for the synthesis of related indole-2-carboxylic acids and tetrahydroindoles can be adapted. For instance, a common precursor is ethyl indole-2-carboxylate, which can be synthesized from o-nitrotoluene and diethyl oxalate, followed by reductive cyclization. The tetrahydroindole core can be accessed through various methods, including the cyclization of appropriate precursors.
A more specific example is the synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles, which has been achieved through a multi-step sequence involving the opening of an epoxide with an amine, followed by an intramolecular metal-catalyzed cyclization.[1]
Medicinal Chemistry Applications
The unique structural features of the this compound scaffold have been leveraged to design potent and selective modulators of various biological targets.
Antiviral Activity
Hepatitis C Virus (HCV) Inhibitors: Derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole have been identified as a novel chemical scaffold for inhibiting the cellular replication of HCV genotypes 1b and 2a. These compounds have shown promising antiviral activity with low cytotoxicity. The mechanism of action for these derivatives is still under investigation, as they did not show significant activity against HCV NS5B polymerase, NS3 helicase, or IRES-mediated translation in biochemical assays. This suggests that they may act on a different viral or host target involved in the HCV replication cycle.
Human Immunodeficiency Virus (HIV-1) Integrase Inhibitors: The indole-2-carboxylic acid moiety has been successfully employed as a scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds chelate the two Mg2+ ions within the active site of the integrase enzyme, effectively blocking the integration of the viral DNA into the host genome. Structural modifications, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the interaction with a hydrophobic cavity near the active site, leading to improved inhibitory potency.
Anti-inflammatory and Immunomodulatory Activity
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: Derivatives of 1H-indole-2-carboxylic acid have been developed as potent and selective antagonists of the CysLT1 receptor. Cysteinyl leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases. By blocking the CysLT1 receptor, these compounds can inhibit the downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and eosinophil recruitment. Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the indole ring for potent antagonist activity.
Neurological and Metabolic Applications
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: The 1H-indole-2-carboxamide scaffold has been a fruitful starting point for the discovery of allosteric modulators of the CB1 receptor. Allosteric modulators offer a more nuanced approach to receptor modulation compared to orthosteric ligands, with the potential for improved safety and efficacy. These indole derivatives have been shown to act as negative allosteric modulators, reducing the efficacy of orthosteric agonists. SAR studies have demonstrated that substitutions on both the indole and the phenyl rings are crucial for modulating the potency and efficacy of these compounds.
Quantitative Data
The following tables summarize the quantitative bioactivity data for various derivatives of the this compound scaffold.
Table 1: Anti-HCV Activity of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Derivatives
| Compound | Genotype 1b EC50 (µM) | Genotype 2a EC50 (µM) | CC50 (µM) |
| 31 | 12.4 | 8.7 | 109.9 |
| 39 | 7.9 | 2.6 | >100 |
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Compound | IC50 (µM) |
| 3 | >50 |
| 15 | 9.4 |
| 18 | 7.7 |
| 20a | 0.13 |
Table 3: CysLT1 Receptor Antagonist Activity of 1H-Indole-2-carboxylic Acid Derivatives
| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) |
| 17k | 0.0059 | 15 |
Table 4: CB1 Receptor Allosteric Modulator Activity of 1H-Indole-2-carboxamide Derivatives
| Compound | IC50 (nM) |
| 1 | ~790 |
| 3 | ~198 |
| 45 | 79 |
Experimental Protocols
Synthesis of 2-Phenyl-1H-indole
This protocol describes a general method for the synthesis of a 2-phenylindole derivative, which can be adapted for the synthesis of related compounds.
Procedure:
-
A mixture of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 ml) with a few drops of glacial acetic acid is boiled to prepare acetophenone phenylhydrazone.[2]
-
The resulting acetophenone phenylhydrazone is then subjected to Fischer indole cyclization in the presence of an acid catalyst (e.g., polyphosphoric acid) to yield 2-phenylindole.[2]
-
The crude product is purified by recrystallization from ethanol.[2]
HIV-1 Integrase Strand Transfer Assay
This protocol outlines a high-throughput assay for measuring the strand transfer activity of HIV-1 integrase.
Procedure:
-
A donor DNA duplex, labeled with biotin at the 5' end, and a target DNA duplex, labeled with digoxin (DIG) at the 3' end, are prepared.[3]
-
The HIV-1 integrase enzyme is incubated with the donor and target DNA.[3]
-
The strand transfer reaction results in a product containing both biotin and digoxin.[3]
-
The reaction product is captured on streptavidin-coated magnetic beads.[3]
-
The amount of captured product is quantified by measuring the amount of DIG using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) and a colorimetric substrate.[3]
-
The half-maximal inhibitory concentration (IC50) of test compounds is determined by measuring the reduction in the signal in the presence of varying concentrations of the inhibitor.[3]
Visualizations
Caption: The Hepatitis C Virus (HCV) lifecycle and potential points of therapeutic intervention.
Caption: Simplified signaling pathway of the CysLT1 receptor and its inhibition.
Caption: Mechanism of negative allosteric modulation of the CB1 receptor.
References
The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Tetrahydroindole Analogs
A Technical Guide for Researchers and Drug Development Professionals
The tetrahydroindole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective agents against a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel tetrahydroindole analogs, with a focus on their biological evaluation and mechanisms of action.
Synthesis of Novel Tetrahydroindole Analogs
The synthesis of substituted tetrahydroindoles is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). Recent methodologies have focused on efficient and versatile synthetic routes to generate libraries of diverse analogs.
Synthesis of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs
A notable class of tetrahydroindole derivatives, the 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides, has demonstrated significant antiproliferative activity. The synthesis of these compounds typically involves a multi-step sequence, as outlined below.
-
Preparation of Methyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxylate:
-
To a solution of indole-2-carboxylic acid in an appropriate solvent, add a suitable amino acid ester hydrochloride and a coupling agent (e.g., HATU, HOBt).
-
Stir the reaction mixture at room temperature for the specified duration.
-
Perform an aqueous work-up followed by purification via column chromatography to yield the dipeptide intermediate.
-
Cyclize the intermediate using a suitable method, such as a Pictet-Spengler reaction, to obtain the methyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxylate.
-
-
Synthesis of 2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs:
-
Dissolve the methyl ester intermediate in a suitable solvent (e.g., methanol).
-
Add the desired substituted arylmethylamine to the solution.
-
Heat the reaction mixture under reflux for the required time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final carboxamide analogs.
-
Synthesis of N-Substituted 4-Oxo-4,5,6,7-tetrahydroindoles
The 4-oxo-4,5,6,7-tetrahydroindole core is another key pharmacophore. A general and efficient method for its synthesis involves the reaction of a cyclic diketone with an appropriate amine and a halo-ketone.
-
Three-Component Reaction:
-
To a solution of dimedone in a mixture of water and ethanol, add the desired aniline derivative and phenacyl bromide.
-
Reflux the reaction mixture for the specified time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter the precipitated product.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one.
-
Biological Evaluation and Quantitative Data
The synthesized tetrahydroindole analogs have been evaluated for their biological activities, primarily as anticancer agents. The following tables summarize the quantitative data from these studies.
Table 1: Antiproliferative Activity of 2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs[1]
| Compound | R Group (N2-benzyl) | GI50 (µM) - MDA-MB-468 | GI50 (µM) - MCF-7 | Tumor Selectivity Ratio (MCF-7/MDA-MB-468) |
| 2b | 4-F | 3.16 | >30 | >9.5 |
| 2f | 4-CN | 2.94 | >30 | >10.2 |
| 2i | 4-OCF3 | 2.96 | >30 | >10.1 |
| Gefitinib | - | 17.5 | 11.6 | 0.66 |
Table 2: Antiproliferative Activity of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs[3]
| Compound | Structure | GI50 (µM) - MDA-MB-468 |
| 3a | N2-benzyl, 3-(furan-2-ylmethyl)amide | 4.7 |
| 3d | N2-(4-methoxybenzyl), 3-(furan-2-ylmethyl)amide | 5.2 |
| Gefitinib | - | 17.5 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these novel tetrahydroindole analogs, it is crucial to investigate their effects on key cellular signaling pathways. Furthermore, a standardized experimental workflow ensures reproducibility and comparability of results.
Heat Shock Protein 90 (HSP90) Signaling Pathway
HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins.[1] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[1][2]
Caption: HSP90 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for Synthesis and Biological Evaluation
A systematic workflow is essential for the efficient discovery and development of novel therapeutic agents.
Caption: General experimental workflow for drug discovery.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values by plotting a dose-response curve.
-
This guide provides a foundational understanding of the current landscape of novel tetrahydroindole analog discovery and synthesis. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to design and develop the next generation of targeted therapeutics based on this versatile scaffold.
References
Methodological & Application
Experimental protocol for the synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis is a two-step process commencing with a Fischer indole synthesis to form the ethyl ester intermediate, followed by alkaline hydrolysis to yield the target carboxylic acid. This protocol is designed for researchers and scientists in drug development and organic synthesis, offering a clear and reproducible methodology.
Introduction
Indole and its derivatives are privileged scaffolds in numerous natural products and pharmaceutical agents.[1] The partially saturated 4,5,6,7-tetrahydro-1H-indole core is of particular interest as it provides a three-dimensional structure that can be exploited for developing novel therapeutics. This compound serves as a key intermediate for the elaboration of more complex molecules. The synthetic route described herein utilizes the robust and well-established Fischer indole synthesis, a reliable method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[2][3]
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
This step involves the acid-catalyzed condensation and cyclization of cyclohexanone and ethyl 2-hydrazinyl-2-oxoacetate.
Materials and Reagents:
-
Cyclohexanone
-
Ethyl 2-hydrazinyl-2-oxoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl 2-hydrazinyl-2-oxoacetate (1.0 eq) in glacial acetic acid (40 mL).
-
While stirring, heat the solution to reflux.
-
Add a solution of cyclohexanone (1.0 eq) in glacial acetic acid (10 mL) dropwise over 5 minutes.
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium chloride solution (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
Step 2: Synthesis of this compound
This step involves the alkaline hydrolysis of the ethyl ester intermediate.[4][5]
Materials and Reagents:
-
Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 1 M
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq) in ethanol (30 mL).
-
Add a solution of potassium hydroxide (3.0 eq) in water (10 mL).
-
Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Data Presentation
| Step | Product | Starting Material (eq) | Reagent (eq) | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| 1 | Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | Cyclohexanone (1.0) | Ethyl 2-hydrazinyl-2-oxoacetate (1.0) | Glacial Acetic Acid | Reflux | 1.5 h | ~75-85 | >95 (NMR) |
| 2 | This compound | Ester (1.0) | KOH (3.0) | Ethanol/Water | Reflux | 2 h | ~90-95 | >98 (HPLC) |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from readily available starting materials to the final product through two distinct chemical transformations. The relationship is linear, with the product of the first step serving as the substrate for the second.
Caption: Logical flow of the two-step synthesis.
References
Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid and its derivatives in the discovery of novel anticancer agents. This document outlines the rationale for their use, key biological targets, and detailed protocols for their evaluation.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The partially saturated this compound serves as a versatile building block for the synthesis of derivatives with potent anticancer properties.[1] Research has demonstrated that derivatives of this scaffold exhibit significant inhibitory effects on the growth of various cancer cell lines, including those of the liver, lung, and breast.[1] The primary mechanisms of action identified to date include the induction of apoptosis through the intrinsic pathway and the modulation of key signaling proteins involved in cell cycle regulation and survival.
Key Biological Targets and Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects through several mechanisms:
-
Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (caspase-9 and -3).
-
Inhibition of 14-3-3 Proteins: The 14-3-3 protein family plays a crucial role in various cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2][3] Some indole derivatives have been identified as inhibitors of 14-3-3 proteins, thereby disrupting cancer cell survival pathways.[2][3] The 14-3-3σ isoform, in particular, acts as a tumor suppressor by sequestering key cell cycle proteins like the cyclin-dependent kinase 1-cyclin B1 complex in the cytoplasm, preventing mitotic entry.[3]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various derivatives of indole-2-carboxylic acid against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4,6-difluoro-1H-indole-2-carboxamides | KNS42 (Pediatric Glioblastoma) | 2.34–9.06 | |
| Indole-based Topoisomerase Inhibitors | SMMC-7721 (Hepatocellular Carcinoma) | 0.89 | [4] |
| Indole-based Topoisomerase Inhibitors | HepG2 (Hepatocellular Carcinoma) | 0.91 | [4] |
| Pyrazoline Derivatives with Indole Nucleus | MCF-7 (Breast Cancer) | Low µM range | [4] |
| Pyrazoline Derivatives with Indole Nucleus | HeLa (Cervical Cancer) | Low µM range | [4] |
| Pyrazoline Derivatives with Indole Nucleus | MGC-803 (Gastric Cancer) | Low µM range | [4] |
| Pyrazoline Derivatives with Indole Nucleus | Bel-740H (Liver Cancer) | Low µM range | [4] |
| 1,4-dihydropyrazolo[4,3-b]indoles | A549 (Lung Cancer) | 0.58–2.41 | [4] |
| 1,4-dihydropyrazolo[4,3-b]indoles | HCT-116 (Colon Cancer) | 0.58–2.41 | [4] |
| 1,4-dihydropyrazolo[4,3-b]indoles | MDA-MB-231 (Breast Cancer) | 0.58–2.41 | [4] |
| 1,4-dihydropyrazolo[4,3-b]indoles | MCF-7 (Breast Cancer) | 0.58–2.41 | [4] |
| Benzimidazole-indole derivative | Multiple Cancer Cell Lines | 0.05 | [4] |
| Indole-vinyl sulfone derivatives | Multiple Cancer Cell Lines | Potent Activity | [4] |
| p-chlorophenyl-containing indole analog | MCF-7 (Breast Cancer) | 13.2 | [5] |
| p-chlorophenyl-containing indole analog | MDA-MB-468 (Breast Cancer) | 8.2 | [5] |
| 2,4-Cl2 and 4-NO2 substituted indole conjugates | MCF-7 (Breast Cancer) | 12.2 and 14.5 | [5] |
| 2,4-Cl2 and 4-NO2 substituted indole conjugates | HepG2 (Hepatocellular Carcinoma) | 14.8 and 18.3 | [5] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic Cancer) | 9.5 | [5] |
| Evodiamine | HepG2 (Hepatocellular Carcinoma) | ~1 | [5] |
| Evodiamine | SMMC-7721 (Hepatocellular Carcinoma) | ~1 | [5] |
| Heteroannulated indole derivatives | HeLa (Cervical Cancer) | 13.41 and 14.67 | [6] |
Experimental Protocols
A general workflow for screening and characterizing the anticancer properties of this compound derivatives is presented below.
References
- 1. This compound|CAS 131172-64-0 [benchchem.com]
- 2. 14-3-3σ and Its Modulators in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14-3-3σ and Its Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid in Antiviral Research: A Detailed Overview
Introduction
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds with significant potential in the field of antiviral drug discovery. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Research into the antiviral applications of this specific tetrahydroindole core has revealed activity against several key viral pathogens, most notably Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). This document provides a comprehensive overview of the current research, including quantitative data on antiviral efficacy, detailed experimental protocols, and insights into the mechanisms of action.
Antiviral Activity Spectrum
The primary antiviral applications of the this compound scaffold and its close derivatives have been concentrated in two main areas: as inhibitors of HCV replication and as potential HIV-1 integrase inhibitors. Additionally, the broader class of indole-2-carboxylate derivatives has demonstrated a wide range of antiviral activities.
Anti-Hepatitis C Virus (HCV) Activity
Research has identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as a potent inhibitor of HCV replication.[1][2] While these studies focused on derivatives, they establish the therapeutic potential of the core tetrahydroindole structure. The mechanism of action for these compounds appears to be novel, as they did not inhibit key viral enzymes like NS5B polymerase or NS3 helicase, suggesting they may target other viral or host factors essential for viral replication.[1][2]
Potential as HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid core is a well-established scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3] These compounds function by chelating two magnesium ions (Mg²⁺) within the active site of the integrase enzyme, a critical step in the integration of the viral genome into the host cell's DNA.[3] While direct studies on the 4,5,6,7-tetrahydro derivative are limited in this context, its structural similarity to known indole-2-carboxylic acid INSTIs suggests it is a viable candidate for further investigation.
Broad-Spectrum Antiviral Activity
Studies on a broader range of indole-2-carboxylate derivatives have shown promising activity against various RNA and DNA viruses, including Influenza A, Coxsackie B3 virus, and Herpes Simplex Virus-1 (HSV-1).[4][5][6] This suggests that the this compound scaffold could also be explored for broader antiviral applications.
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of various derivatives of the 4,5,6,7-tetrahydro-1H-indole and indole-2-carboxylate scaffolds against different viruses.
Table 1: Anti-HCV Activity of 2-Phenyl-4,5,6,7-Tetrahydro-1H-indole Derivatives [1]
| Compound | Virus Genotype | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 31 | 1b | 12.4 | 109.9 | >8.8 |
| 2a | 8.7 | 109.9 | >12.6 | |
| 39 | 1b | 7.9 | >50 | >6.3 |
| 2a | 2.6 | >50 | >19.2 |
Table 2: Broad-Spectrum Antiviral Activity of Indole-2-carboxylate Derivatives [5][6]
| Compound | Virus | IC₅₀ (µmol/L) | CC₅₀ (µmol/L) | Selectivity Index (SI) |
| 8f | Coxsackie B3 | 7.18 | 122.9 | 17.1 |
| 14f | Influenza A | 7.53 | 91.4 | 12.1 |
| 2f | Coxsackie B3 | 1.59 | 12.7 | 8.0 |
| 3f | Coxsackie B3 | 4.55 | 60.1 | 13.2 |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the antiviral evaluation of this compound and its derivatives.
Protocol 1: Cell Culture for Antiviral Assays
Objective: To maintain and passage Huh-7 (human hepatoma) cells, a common cell line for HCV research.
Materials:
-
Huh-7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture Huh-7 cells in T-75 flasks with complete growth medium in a CO₂ incubator.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that is toxic to the host cells (CC₅₀).
Materials:
-
Huh-7 cells
-
Complete growth medium
-
Test compound (this compound or derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.
Protocol 3: HCV Replicon Assay
Objective: To evaluate the antiviral activity of the test compound against HCV replication in a cell-based replicon system.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., with a luciferase reporter gene)
-
Complete growth medium (with G418 for selection, without for assay)
-
Test compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium (without G418). Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compound to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication relative to the vehicle control and determine the EC₅₀ value from the dose-response curve.
Protocol 4: HIV-1 Integrase Strand Transfer Assay
Objective: To assess the inhibitory effect of the test compound on the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Biotinylated HIV-1 LTR substrate DNA
-
Target DNA
-
Assay buffer (containing MgCl₂)
-
Test compound
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-digoxigenin-HRP if the target DNA is digoxigenin-labeled)
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the HIV-1 integrase enzyme, biotinylated LTR substrate, and assay buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the 3'-processing of the LTR substrate by the integrase.
-
Strand Transfer Reaction: Add the target DNA to the reaction mixture and incubate to allow for the strand transfer reaction.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated LTR substrate (both reacted and unreacted).
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add a detection antibody that recognizes the incorporated target DNA.
-
Signal Generation: Add the HRP substrate and incubate to develop a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance.
-
Data Analysis: Calculate the percentage of inhibition of the strand transfer reaction and determine the IC₅₀ value.
Visualizations
Caption: Workflow for in vitro antiviral screening.
References
- 1. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cyclization of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and data for the synthesis of various indole derivatives through palladium-catalyzed cyclization reactions. The protocols outlined below are based on established and reliable methods from the scientific literature, offering a guide for the practical application of these powerful synthetic transformations.
I. Overview of Palladium-Catalyzed Indole Synthesis
Palladium catalysis has emerged as a versatile and powerful tool for the synthesis of the indole nucleus, a privileged scaffold in a vast number of natural products, pharmaceuticals, and functional materials. These methods often offer advantages in terms of efficiency, functional group tolerance, and the ability to construct complex and highly substituted indole structures. Key strategies in this field include:
-
Heck Cyclization: Intramolecular coupling of an aryl or vinyl halide with an alkene tether.
-
Cyclization of Alkynes: Annulation of substituted anilines with alkynes.
-
C-H Functionalization: Direct cyclization involving the activation of a C-H bond.
-
Annulation with Ketones: Condensation and cyclization of anilines with ketones.
This document will detail the experimental protocols for representative examples of these strategies.
II. Data Presentation: Comparison of Key Methodologies
The following table summarizes the quantitative data for selected palladium-catalyzed indole cyclization reactions, allowing for a direct comparison of their efficiencies and conditions.
| Indole Synthesis Method | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Starting Materials | Ref. |
| Intramolecular Heck Cyclization | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | THF | 66 | - | 71 | N-acetyl-N-(2-iodophenyl)allylamine | [1] |
| Annulation of Iodoaniline and Cyclohexanone | Pd(dba)₂ / Tol-BINAP | NaOt-Bu | Toluene | 100 | 16 | 95 | 2-Iodoaniline, Cyclohexanone | [2] |
| Cyclization of o-Alkynylaniline with Arylsiloxane | Pd(OAc)₂ | Ag₂O | Dioxane | 100 | 24 | 88 | N,N-dimethyl-2-(phenylethynyl)aniline, Trimethoxy(phenyl)silane | [3] |
| Synthesis of N-Benzoylindole via C-H Functionalization | Pd(OAc)₂ | Benzoquinone (oxidant) | MeCN | RT | 24 | 85 | N-(2-allylphenyl)benzamide | [4] |
| Sonogashira Coupling/Cyclization | 10% Pd/C / PPh₃ | Et₃N / ZnCl₂ | DMF | 110 | 3 | High | N-tosyl-2-iodoaniline, Terminal alkyne | [5] |
III. Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole via Pd-Catalyzed Annulation of 2-Iodoaniline and Cyclohexanone
This protocol is adapted from the work of Chen et al. and provides a method for the synthesis of tetrahydrocarbazoles.[2]
Materials:
-
2-Iodoaniline
-
Cyclohexanone
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
To this catalyst mixture, add 2-iodoaniline (1.0 equiv) and cyclohexanone (1.2 equiv).
-
Finally, add sodium tert-butoxide (2.1 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16-24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of a Substituted N-Benzoylindole via Pd(II)-Catalyzed C–H Functionalization
This protocol is based on a method for the synthesis of N-benzoylindoles through an intramolecular C-H activation/amination reaction.[4]
Materials:
-
Substituted N-(2-allylphenyl)benzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ) as an oxidant
-
Acetonitrile (MeCN)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-(2-allylphenyl)benzamide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and benzoquinone (1.5 equiv).
-
Add acetonitrile as the solvent.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction is typically open to the air.
-
Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired N-benzoylindole product.
IV. Diagrams
The following diagrams illustrate the general workflow and a proposed catalytic cycle for a palladium-catalyzed cyclization reaction.
Caption: General experimental workflow for Pd-catalyzed indole synthesis.
Caption: Simplified catalytic cycle for the intramolecular Heck reaction.
References
- 1. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Tetrahydroindole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl (-CHO) group, a crucial synthon in organic synthesis, onto the target molecule. In the context of drug discovery and development, the formylation of indole derivatives, including tetrahydroindole carboxylic acids, is of significant interest as the resulting aldehydes are key intermediates for the synthesis of a wide range of biologically active molecules.
This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation, with a specific focus on its application to tetrahydroindole carboxylic acids. While direct literature on the Vilsmeier-Haack formylation of tetrahydroindole carboxylic acids is limited, this guide provides protocols for analogous indole-2-carboxylate substrates and discusses the expected reactivity and regioselectivity for the target tetrahydroindole systems.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich indole nucleus, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to yield the corresponding aldehyde.
For indoles, the formylation reaction predominantly occurs at the C3 position, as it is the most electron-rich position of the indole ring. In cases where the C3 position is substituted, formylation may occur at the C2 position or on the benzene ring, depending on the nature of the substituents. The carboxylic acid group at the C2 position of an indole ring is electron-withdrawing, which can deactivate the indole system towards electrophilic substitution. However, the Vilsmeier-Haack reaction is still feasible on such electron-deficient systems, as demonstrated by the successful formylation of nitro-substituted indole-2-carboxylates.
In the case of 4,5,6,7-tetrahydroindole carboxylic acids, the pyrrole ring remains the site of electrophilic attack. The saturated carbocyclic ring is not expected to significantly influence the electronic properties of the pyrrole moiety. Therefore, formylation is anticipated to occur regioselectively at the C3 position, provided it is unsubstituted.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, providing a comparative overview for researchers.
Table 1: Vilsmeier-Haack Formylation of Substituted Indole-2-Carboxylates
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 6-methyl-1H-indole-2-carboxylate | POCl₃, DMF | Not Specified | Not Specified | 79 | [2] |
| Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate | POCl₃, DMF | Not Specified | Not Specified | 83 | [2] |
Table 2: Vilsmeier-Haack Formylation of Various Indole Derivatives
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 90 | [1] |
Experimental Protocols
The following are detailed experimental protocols for the Vilsmeier-Haack formylation of indole-2-carboxylate derivatives. These protocols can be adapted for tetrahydroindole carboxylic acid substrates.
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Methyl Indole-2-Carboxylates
This protocol is based on the successful formylation of methyl 6-methyl-1H-indole-2-carboxylate and methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate.[2]
Materials:
-
Methyl 4,5,6,7-tetrahydroindole-2-carboxylate (or other indole derivative)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 3 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Reaction with Indole Substrate: To the freshly prepared Vilsmeier reagent, add a solution of the methyl 4,5,6,7-tetrahydroindole-2-carboxylate (1 equivalent) in anhydrous DMF.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-formyl-4,5,6,7-tetrahydroindole-2-carboxylate.
Visualizations
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Workflow
Caption: General experimental workflow.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The Vilsmeier-Haack reaction can be exothermic, especially during the addition of POCl₃ to DMF. It is crucial to maintain a low temperature during the formation of the Vilsmeier reagent.
-
The quenching step with water or an aqueous solution should be performed slowly and carefully, as it can also be exothermic.
Conclusion
The Vilsmeier-Haack formylation is a reliable and efficient method for the synthesis of 3-formylindole derivatives. For researchers working with tetrahydroindole carboxylic acids, this reaction offers a direct route to valuable intermediates for the synthesis of complex molecules with potential therapeutic applications. By adapting the provided protocols and considering the electronic nature of the substrate, scientists can successfully employ this classic named reaction in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific tetrahydroindole carboxylic acid substrates to achieve optimal yields.
References
Application Notes and Protocols for Amide Coupling Reactions with 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug discovery. The resulting amide moiety is a key structural feature in a vast number of pharmaceuticals due to its high metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition of biological targets. 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid is a valuable scaffold in drug design, and its amide derivatives have been explored for various therapeutic applications, including as antimicrobial and anticancer agents.
These application notes provide an overview of the common methods for the synthesis of N-substituted 4,5,6,7-tetrahydro-1H-indole-2-carboxamides, detailed experimental protocols, and a summary of reaction conditions.
General Principles of Amide Coupling Reactions
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This activation is typically achieved using a variety of coupling reagents.
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide, regenerating the coupling reagent's byproduct. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress side reactions and reduce racemization when chiral amines or carboxylic acids are used.
Experimental Protocols
The following are representative protocols for the amide coupling of this compound. These are general methods and may require optimization for specific substrates.
Protocol 1: Carbodiimide-Mediated Amide Coupling using EDC and HOBt
This is a widely used and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0-3.0 eq).
-
Stir the mixture for 10 minutes, then add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight (12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired N-substituted 4,5,6,7-tetrahydro-1H-indole-2-carboxamide.
Protocol 2: Uronium-Based Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) at room temperature.
-
Add the amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
In a separate flask, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the carboxylic acid and amine mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Presentation: Summary of Amide Coupling Conditions
The following table summarizes common conditions for amide coupling reactions of indole-2-carboxylic acids, which can be adapted for this compound. Yields are highly substrate-dependent.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Yield Range |
| EDC·HCl | HOBt | DIPEA/TEA | DCM/DMF | 0 to RT | 12-24 | 60-95% |
| DCC | HOBt | DIPEA/TEA | DCM | 0 to RT | 12-24 | 60-90% |
| HATU | - | DIPEA | DMF | 0 to RT | 1-4 | 70-98% |
| HBTU | - | DIPEA | DMF | 0 to RT | 1-6 | 70-95% |
| BOP | HOBt | DIPEA | DMF/DCM | RT | 2-12 | 75-94%[1] |
| PyBOP | - | DIPEA | DMF | RT | 2-12 | 70-95% |
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Key components and their roles in amide coupling.
References
Characterization of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid using 1H NMR Spectroscopy
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the characterization of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes a summary of expected chemical shifts, multiplicities, and coupling constants, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow diagram for the characterization process. This information is critical for researchers working on the synthesis, purification, and application of this heterocyclic compound in various fields, including medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active indole derivatives. The partial saturation of the indole ring system imparts distinct chemical and conformational properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the expected ¹H NMR spectral data and a standardized protocol for its characterization.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity of each signal is indicated as singlet (s), doublet (d), triplet (t), or multiplet (m). The number of protons corresponding to each signal is determined by integration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (N-H) | ~10.5 - 11.5 | br s | 1H |
| H3 | ~6.8 | s | 1H |
| H4, H7 (CH₂) | ~2.6 - 2.8 | m | 4H |
| H5, H6 (CH₂) | ~1.7 - 1.9 | m | 4H |
| COOH | ~12.0 - 13.0 | br s | 1H |
Note: The chemical shifts of the N-H and COOH protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents like D₂O.
Experimental Protocol
This section details the methodology for the ¹H NMR analysis of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the sample and the desired resolution of the spectrum. DMSO-d₆ is often a good choice for carboxylic acids.
-
If an internal standard is not already present in the solvent, add a small amount of TMS.
-
Securely cap the vial and vortex gently until the sample is completely dissolved.
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).
-
Cap the NMR tube.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Workflow and Diagrams
The following diagrams illustrate the logical workflow of the characterization process.
Figure 1. Experimental workflow for the ¹H NMR characterization of this compound.
Figure 2. Logical relationship between the molecular structure and the resulting ¹H NMR spectrum.
Conclusion
The protocol and data presented in this application note provide a comprehensive guide for the ¹H NMR characterization of this compound. Adherence to this standardized methodology will ensure the acquisition of high-quality, reproducible data, facilitating accurate structural verification and purity assessment, which are essential for its use in research and drug development.
Application Notes and Protocols: Incorporation of (1S,3aS,7aS)-Octahydroindole-2-carboxylic Acid into Peptide Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern peptide science and drug discovery, achieving precise control over a peptide's three-dimensional structure is paramount to enhancing its biological activity, stability, and therapeutic potential.[1] Unconstrained peptides often suffer from conformational flexibility, which can lead to reduced receptor affinity and high susceptibility to proteolytic degradation.[1] A highly effective strategy to overcome these limitations is the incorporation of conformationally constrained amino acids.
Among these, (1S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analog, and its unsaturated counterpart, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), are powerful tools for inducing specific secondary structures, particularly β-turns.[1][2] The rigid, bicyclic structure of these amino acids severely restricts the rotational freedom of the peptide backbone, forcing it into a folded conformation.[1] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty of binding, leading to significantly enhanced receptor affinity, selectivity, and enzymatic stability.[2][3]
This document provides detailed protocols for the incorporation of these constrained residues into peptide scaffolds using solid-phase peptide synthesis (SPPS), along with methods for purification, characterization, and biological evaluation.
Key Structural & Biological Impact
The primary role of incorporating residues like Tic or Oic is the induction and stabilization of β-turn conformations. A β-turn is a secondary structure where the polypeptide chain reverses its direction, a critical feature for the topology of many biologically active peptides.[1] The constrained ring system favors the formation of a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3', which is the defining characteristic of a β-turn.[1] This structural stabilization directly translates to improved pharmacological properties.
Quantitative Data Summary
The introduction of Tic can significantly alter the pharmacological profile of a peptide. The following tables summarize quantitative data from studies on Tic-containing peptides, demonstrating their enhanced receptor selectivity and potent anticancer activity.
Table 1: Opioid Receptor Binding Affinities of Tetrapeptide Analogues
This table compares the binding affinity (Ki) of a tetrapeptide containing D-Tic with its diastereomer containing D-Phe at the second position, highlighting the profound impact of the Tic constraint on opioid receptor selectivity.[3]
| Peptide Sequence | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (μ/δ) |
| H-Tyr-D-Tic -Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |
| H-Tyr-D-Phe -Phe-Phe-NH₂ | 1.8 ± 0.3 | 21.4 ± 2.1 | 0.084 |
| Data adapted from Schiller et al. (1992).[3] |
Table 2: In Vitro Anticancer Activity of Tic-Containing Decapeptides
This table shows the cytotoxic effects (IC50) of newly synthesized Tic-containing decapeptides against the MCF-7 human breast cancer cell line.[4]
| Compound | IC50 (μM) against MCF-7 Cells |
| DEC-1 | 3.38 |
| Tamoxifen (Standard) | 2.68 |
| Data adapted from a 2025 study on Tic-embedded decapeptides.[4] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic Tic-containing peptide on a 2-chlorotrityl chloride resin using the Fmoc/tBu strategy.[5][6]
Materials:
-
Resin: 2-chlorotrityl chloride (2-CTC) resin (1.0-1.6 mmol/g loading). Using 2-CTC resin is preferred when Tic is one of the first two amino acids to inhibit diketopiperazine formation.[5]
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(S,S,S)-Tic-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure®.[4][7]
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM in a specialized reaction vessel for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-amino acid (3 eq.) and DIPEA (6 eq.) in DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites by adding DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM.
-
-
Peptide Elongation Cycle (Deprotection & Coupling):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with fresh solution for 10-15 minutes.[7]
-
Washing: Wash the resin sequentially with DMF (x5), DCM (x3), and DMF (x3) to remove residual piperidine.
-
Amino Acid Coupling (including Fmoc-Tic-OH):
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with coupling reagents (e.g., HBTU/HOBt) and a base (DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Due to the steric hindrance of Tic, an extended coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (x3) and DCM (x3).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).[8]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of a 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and neuroprotective effects.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a compound library based on the this compound scaffold. The protocols are designed to identify and characterize "hit" compounds with potential therapeutic applications.
Key Biological Activities and Therapeutic Targets
Compounds derived from the this compound scaffold have been investigated for their potential to modulate various biological targets. Notable activities include:
-
Antiviral Activity: Inhibition of viral enzymes is a key strategy in antiviral drug discovery. Derivatives of this scaffold have shown promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][2][3]
-
Anticancer Potential: The structural features of these compounds allow for interactions with various biological targets implicated in cancer progression.[1] Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).[1] A significant focus for indole-based compounds has been the inhibition of protein kinases, which are often dysregulated in cancer.[4]
-
Enzyme Inhibition: Beyond viral and cancer-related targets, indole derivatives have been developed as inhibitors for a range of enzymes, making this library suitable for screening against various enzymatic targets.[5]
Featured Application: Screening for Kinase Inhibitors
A primary application for a this compound library is the discovery of novel protein kinase inhibitors. The indole scaffold is a common feature in many ATP-competitive kinase inhibitors.[6] Dysregulation of kinase signaling pathways, such as the RAS-RAF-MEK-ERK cascade, is a hallmark of many cancers, making kinases attractive therapeutic targets.[4]
Targeted Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[4] Mutations in genes such as BRAF, a member of the RAF kinase family, can lead to constitutive activation of this pathway, driving tumor growth.[4] Therefore, inhibitors targeting components of this pathway are of significant therapeutic interest.
Experimental Protocols
The following are detailed protocols for primary and secondary assays to identify and validate inhibitors from the this compound library.
Protocol 1: Primary High-Throughput Screening - Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is designed to identify compounds that inhibit the activity of a target kinase (e.g., BRAF V600E).
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence signal indicates higher kinase activity (more ATP consumed), while a strong luminescence signal indicates inhibition of the kinase.
Materials:
-
Target kinase (e.g., recombinant BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer
-
Kinase Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
-
This compound library compounds dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
Workflow:
Procedure:
-
Compound Plating: Transfer 50 nL of each compound from the library stock plates to the 384-well assay plates to achieve a final concentration of 10 µM. Include positive and negative controls.
-
Kinase Reaction Initiation: Dispense 2.5 µL of a 2x kinase/substrate solution into each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution to each well. The final reaction volume is 5 µL.[4]
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[4]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction.[4]
-
Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary Assay - Dose-Response and IC50 Determination
This assay is performed on "hit" compounds identified in the primary screen to determine their potency.
Procedure:
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of each hit compound, starting from a high concentration (e.g., 50 µM) in DMSO.
-
Assay Plate Preparation: Dispense a small volume of each compound dilution into the wells of a 384-well plate.
-
Follow the same procedure as the primary kinase inhibition assay (Protocol 1).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 3: Cell-Based Assay - Cancer Cell Viability (MTT Assay)
This assay assesses the effect of hit compounds on the viability of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Hit compounds from the this compound library
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: The next day, add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% inhibition of cell growth).
Data Presentation
The following tables present hypothetical data from a screening campaign of a 10,000-compound this compound library.
Table 1: Summary of Primary HTS Campaign
| Parameter | Kinase Inhibition Assay (Biochemical) | Cell Viability Assay (Phenotypic) |
| Library Size | 10,000 | 10,000 |
| Screening Concentration | 10 µM | 10 µM |
| Hit Criteria | >50% Inhibition | >50% Growth Inhibition |
| Number of Hits | 350 | 200 |
| Hit Rate | 3.5% | 2.0% |
Table 2: Dose-Response Data for Selected Hits Against BRAF V600E
| Compound ID | IC50 (µM) |
| THIC-001 | 2.5 |
| THIC-002 | 8.1 |
| THIC-003 | 0.9 |
| THIC-004 | 15.2 |
| THIC-005 | 1.8 |
Table 3: Anticancer Activity of Selected Hits in A549 Cells
| Compound ID | GI50 (µM) |
| THIC-001 | 5.2 |
| THIC-003 | 1.5 |
| THIC-005 | 4.8 |
Conclusion
The this compound library represents a valuable resource for the discovery of novel bioactive compounds. The protocols and application notes provided herein offer a framework for screening this library to identify potent modulators of therapeutically relevant targets, with a particular focus on kinase inhibitors for oncology applications. The combination of biochemical and cell-based assays will facilitate the identification and validation of promising hit compounds for further development in drug discovery programs.
References
- 1. This compound|CAS 131172-64-0 [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and established method for synthesizing this compound involves a two-step process:
-
Japp-Klingemann Reaction: This reaction forms the key phenylhydrazone intermediate from a diazonium salt and a β-keto-ester, such as ethyl 2-oxocyclohexanecarboxylate.[1][2]
-
Fischer Indole Synthesis: The resulting phenylhydrazone is then cyclized under acidic conditions to form the ethyl ester of the target molecule, ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.[3]
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to yield this compound.[4]
An alternative approach involves the catalytic hydrogenation of indole-2-carboxylic acid or its derivatives, though controlling the hydrogenation to stop at the tetrahydro level can be challenging.
Q2: My Fischer indole synthesis step is resulting in a low yield. What are the common contributing factors?
Low yields in the Fischer indole synthesis are a frequent issue and can stem from several factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or acid catalyst concentration can significantly impact the yield. The choice of acid catalyst is critical and often substrate-dependent.[5]
-
Poor Quality of Starting Materials: Impurities in the phenylhydrazine or the cyclohexanone derivative can lead to side reactions and reduce the yield.
-
Side Reactions: The formation of tar-like substances and polymeric byproducts is a common issue, especially under harsh acidic conditions and high temperatures.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. How can I prevent this?
The formation of dark, polymeric material is a common side reaction in Fischer indole synthesis, particularly under strong acidic conditions. Here are some strategies to mitigate this:
-
Optimize Acid Catalyst: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective but can also lead to charring if not used carefully.[5]
-
Control Temperature: Avoid excessively high temperatures. It is advisable to gradually increase the temperature while monitoring the reaction.
-
Solvent Choice: The choice of solvent can influence the outcome. Acetic acid is commonly used, but other solvents like ethanol or even ionic liquids can be explored.
-
Microwave-Assisted Synthesis: In some cases, microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times, potentially reducing the formation of degradation products.[3]
Q4: I am having trouble with the purification of the final product. What are some common issues and solutions?
Purification of this compound can be challenging. Common issues include:
-
Co-elution of Impurities: Side products from the Fischer indole synthesis may have similar polarities to the desired product, making chromatographic separation difficult.
-
Product Insolubility/Crystallization Issues: The carboxylic acid may be difficult to dissolve in common organic solvents for chromatography or may crystallize too quickly or not at all.
Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape for carboxylic acids.
-
Recrystallization: If chromatography is challenging, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: Utilize the acidic nature of the product. Dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Fischer Indole Synthesis
| Possible Cause | Suggested Solution |
| Incorrect Acid Catalyst or Concentration | The choice and concentration of the acid catalyst are crucial. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. Screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) can be effective for less reactive substrates. |
| Sub-optimal Temperature | High temperatures can lead to the formation of tar and resins, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the substrate and catalyst and should be determined empirically. |
| Poor Quality of Phenylhydrazine | Phenylhydrazine can degrade over time. Use freshly distilled or high-purity phenylhydrazine. Ensure it has been stored correctly. |
| Decomposition of Starting Material or Intermediate | The hydrazone intermediate may be unstable. It is often advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. |
| Incomplete Hydrazone Formation | Ensure the initial reaction to form the hydrazone from phenylhydrazine and the cyclohexanone derivative goes to completion. Monitor this step by TLC. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Regioisomer Formation | If using an unsymmetrical cyclohexanone derivative, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles. The regioselectivity can be influenced by the steric bulk of the substituents on the ketone. Adjusting the reaction temperature and solvent can sometimes influence the ratio of regioisomers. |
| Side Reactions | Electron-donating groups on the phenylhydrazine can sometimes favor competing side reactions over the desired cyclization. Consider using milder reaction conditions. |
| "Abnormal" Fischer Indole Products | Under certain conditions, particularly with specific acid catalysts, rearranged or unexpected indole products can form. Careful selection of the acid and reaction conditions is key. |
| Impure Starting Materials | Impurities in the starting materials can lead to a variety of side products. Ensure the purity of all reagents before starting the reaction. |
Experimental Protocols
General Procedure for the Synthesis of Ethyl 4,5,6,7-Tetrahydro-1H-indole-2-carboxylate via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenylhydrazine
-
Ethyl 2-oxocyclohexanecarboxylate
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in ethanol.
-
Add ethyl 2-oxocyclohexanecarboxylate (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating. Monitor the formation of the hydrazone by TLC.
-
-
Indolization (Cyclization):
-
To the reaction mixture containing the hydrazone, add the acid catalyst. The amount and type of acid will need to be optimized. For example, glacial acetic acid can be used as the solvent and catalyst, or a catalytic amount of a stronger acid like H₂SO₄ or a Lewis acid like ZnCl₂ can be added.
-
Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
General Procedure for the Hydrolysis of Ethyl 4,5,6,7-Tetrahydro-1H-indole-2-carboxylate
Materials:
-
Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
-
Ethanol
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Hydrochloric acid (e.g., 1 M)
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Saponification:
-
Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid until the product precipitates. The pH should be acidic.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tetrahydroindole Synthesis
Welcome to the technical support center for the synthesis of tetrahydroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of tetrahydroindoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Tetrahydroindole Product
Q: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in tetrahydroindole synthesis can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and the choice of catalyst. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that your starting materials, such as the arylhydrazine and the ketone/aldehyde for a Fischer indole synthesis, are pure. Impurities can lead to unwanted side reactions and significantly lower the yield.[1] It is often advisable to use freshly distilled or recrystallized starting materials.
-
Catalyst Selection and Concentration: The choice and amount of acid catalyst in a Fischer indole synthesis are critical.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[3][4] The optimal catalyst will depend on the specific substrates. It is recommended to screen a few different acid catalysts. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2] In palladium-catalyzed syntheses, the choice of ligand can be crucial for preventing catalyst inhibition.[5]
-
Reaction Temperature and Time: Elevated temperatures are often required, but excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products.[2] Monitoring the reaction's progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.[2] Microwave-assisted synthesis can sometimes offer improved yields in shorter reaction times by providing rapid and uniform heating.[2][6]
-
Solvent Choice: The solvent plays a crucial role in the solubility of reactants and intermediates, and can also influence the acidity of the catalyst.[7] For reactions that are sluggish or prone to decomposition at high temperatures, diluting the reaction mixture with a high-boiling, inert solvent can sometimes improve yields.[7]
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A: The formation of side products is a common issue, particularly in reactions that involve harsh conditions or multiple reactive sites.
-
Hydrodehalogenation: In catalytic hydrogenation of halogenated indoles, the loss of halogen atoms is a common side reaction.[8] To minimize this, consider using milder reaction conditions (lower temperature and hydrogen pressure) and platinum-based catalysts, as palladium on carbon can sometimes be more prone to dehalogenation.[8]
-
Polymerization: Indoles can be unstable and polymerize under strongly acidic conditions.[8] If using an acid catalyst, ensure it is used in catalytic amounts and consider if a milder acid could be effective.
-
N-N Bond Cleavage: In the Fischer indole synthesis, electron-donating groups on the carbonyl compound can stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1] Careful selection of the acid catalyst and temperature optimization can help mitigate this.
-
Regioisomer Formation: With unsymmetrical ketones in the Fischer indole synthesis, a mixture of indole regioisomers can be formed.[7] The choice of acid catalyst and solvent can influence the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my desired tetrahydroindole derivative?
A1: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
-
Fischer Indole Synthesis: This is one of the most widely used methods and is versatile for producing a variety of substituted indoles from arylhydrazines and aldehydes or ketones.[3][4]
-
Paal-Knorr Synthesis: This method is ideal for synthesizing pyrroles (the core of the indole structure) from 1,4-dicarbonyl compounds and a primary amine or ammonia.[9][10][11]
-
Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the Heck reaction, offer efficient routes to indoles from functionalized anilines and alkynes or alkenes, often under milder conditions.[12][13][14][15]
Q2: How critical is temperature control for achieving high selectivity?
A2: Precise temperature control can be critical for regioselectivity. In some reactions, a change in temperature can lead to the formation of different isomers. For example, in the hydroindolation of indoles, a shift from 55 °C to 100 °C can completely change the product from the anti-Markovnikov to the Markovnikov adduct.[6] Therefore, maintaining a stable and uniform temperature throughout the reaction is crucial for reproducible and selective synthesis.[6]
Q3: Can I use chemical reducing agents instead of catalytic hydrogenation to produce tetrahydroindoles?
A3: Yes, chemical reduction is a viable alternative. For instance, sodium cyanoborohydride (NaBH₃CN) in acetic acid is a common and effective method for reducing indoles to indolines (dihydroindoles), which are precursors to tetrahydroindoles.[8] This method can sometimes offer better control and avoid issues like hydrodehalogenation that can occur with catalytic hydrogenation.[8]
Data on Reaction Condition Optimization
The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of tetrahydroindole synthesis based on literature data.
Table 1: Optimization of Catalyst for Fischer Indole Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Reflux | 2.25 | High | [3] |
| H₂SO₄ | Not specified | Not specified | Successful | [3][4] |
| Polyphosphoric acid | Not specified | Not specified | Successful | [3] |
| p-Toluenesulfonic acid | Not specified | Not specified | Successful | [3][4] |
| Boron trifluoride | Not specified | Not specified | Useful | [3] |
| Zinc chloride | Not specified | Not specified | Useful | [3][4] |
| Iron chloride | Not specified | Not specified | Useful | [3] |
| Aluminum chloride | Not specified | Not specified | Useful | [3] |
Table 2: Solvent Effects on Palladium-Catalyzed Tetrahydroindole Synthesis
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| THF | Pd(OAc)₂/LiCl | 60 | Varies | [12] |
| MeCN | PdCl₂ | 60 | Varies | [12] |
| DMF | PdCl₂(PCy₃)₂ | 90 | Varies | [14] |
| EtOH | Pd(OAc)₂/Xantphos | Not specified | Good | [5] |
| 2,2,2-Trifluoroethanol | Pd(OAc)₂/DPEphos | Not specified | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a Tetrahydroindole Derivative
This protocol describes the synthesis of 2,3,3,5-tetramethylindolenine as an example.[3]
-
Reaction Setup: In a round-bottom flask, add p-tolylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent) to glacial acetic acid.
-
Reaction: Stir the mixture and reflux for approximately 2.25 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with 1 M NaOH, then dilute with water and extract with an organic solvent (e.g., CDCl₃).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for Paal-Knorr Pyrrole (Indole Core) Synthesis
This method synthesizes the pyrrole ring, the core of the indole structure.[9][10][11]
-
Reaction Setup: In a suitable flask, dissolve the 1,4-dicarbonyl compound in a solvent such as acetic acid.
-
Amine Addition: Add a primary amine or an ammonia source (e.g., ammonium acetate) to the solution.
-
Reaction: The reaction is typically run under neutral or weakly acidic conditions. Heating may be required.
-
Work-up: The work-up procedure will vary depending on the specific substrates and conditions but generally involves extraction and purification by chromatography or recrystallization.
Protocol 3: General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction
This protocol is for the synthesis of indoles from 2-halo-N-allylanilines.[14]
-
Reaction Setup: In a Schlenk tube, combine the 2-halo-N-allylaniline (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PCy₃)₂, 4 mol%), a ligand (e.g., P(OPh)₃, 4 mol%), and a base (e.g., K₂CO₃, 4 equivalents) in a solvent such as DMF.
-
Reaction: Stir the mixture under air at 90 °C. Monitor the reaction for completion.
-
Work-up: After the reaction is complete, add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Indole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of indoles using visible light: photoredox catalysis for palladium-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis of Tetrahydroindoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Fischer indole synthesis for the preparation of tetrahydroindoles. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and an analysis of common side products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Fischer indole synthesis of tetrahydroindoles in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Tetrahydroindole
Q: My Fischer indole synthesis is resulting in a low yield or no product. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the arylhydrazine and the cyclic ketone are pure. Impurities can lead to undesirable side reactions and significantly lower the yield. It is recommended to use freshly distilled or recrystallized starting materials.
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical and often substrate-dependent. A catalyst that is too harsh can cause decomposition of the starting materials or the product, while a weak catalyst may not effectively promote the reaction. Common choices include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). For substrates prone to decomposition, a milder Lewis acid like zinc chloride may be preferable.
-
Reaction Temperature and Time: The[1][1]-sigmatropic rearrangement, a key step in the mechanism, often requires elevated temperatures. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to the formation of tar and other degradation products. Reaction times can also be extended, but it is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to avoid product decomposition over prolonged heating.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. While the reaction is often carried out in the acid itself (e.g., acetic acid or PPA), co-solvents like ethanol, methanol, or toluene can be used. The polarity of the solvent can affect the stability of intermediates and transition states.
Issue 2: Formation of Multiple Products
Q: My TLC analysis shows multiple spots, indicating the formation of several products. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products is a common issue, especially when using unsymmetrical cyclic ketones.
-
Regioisomers: When an unsymmetrical cyclic ketone is used, two different ene-hydrazine intermediates can form, leading to the formation of regioisomeric tetrahydroindole products. The ratio of these isomers can be influenced by the acid catalyst and reaction conditions. Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable ene-hydrazine, which can lead to a higher selectivity for one regioisomer.
-
Incomplete Reaction: Unreacted starting materials (arylhydrazine and ketone) or the intermediate hydrazone may be present in the final reaction mixture. Ensuring sufficient reaction time and optimal temperature can help drive the reaction to completion.
-
Oxidation Products: Tetrahydroindoles can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods. This can lead to the formation of the corresponding fully aromatic indole or other oxidized byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Dimeric or Polymeric Byproducts: Under strongly acidic conditions and at high temperatures, side reactions leading to the formation of dimeric or polymeric materials can occur, often appearing as baseline material on a TLC plate. Using the minimum effective amount of acid and avoiding excessive heat can mitigate this issue.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my target tetrahydroindole from the reaction mixture. What are some effective purification strategies?
A: Purification of tetrahydroindoles from the complex reaction mixtures of a Fischer synthesis can be challenging.
-
Initial Work-up: After the reaction is complete, it is crucial to neutralize the acid catalyst carefully. This is typically done by pouring the reaction mixture into a basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The product is then extracted into an organic solvent.
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is most commonly used. However, if the product is acid-sensitive, alumina (neutral or basic) may be a better choice.
-
Eluent System: A careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective in separating the desired product from non-polar impurities and more polar side products. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can be beneficial for basic indole compounds to prevent tailing on silica gel.
-
-
Recrystallization: If the tetrahydroindole is a solid, recrystallization can be a highly effective method for obtaining a pure product. Common solvents for recrystallization of tetrahydroindoles include ethanol, methanol, and mixtures of ethyl acetate and hexane.
-
Derivative Formation: In some challenging cases, converting the crude product into a crystalline derivative (e.g., an N-acetyl or N-tosyl derivative) can facilitate purification. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Fischer indole synthesis of tetrahydroindoles?
The most frequently encountered side products are regioisomers when using unsymmetrical cyclic ketones. For example, the reaction of phenylhydrazine with 2-methylcyclohexanone can yield two different tetrahydrocarbazole isomers. Other potential side products include unreacted starting materials , the intermediate hydrazone , oxidation products (the fully aromatic indole), and polymeric tars .
Q2: How does the choice of acid catalyst affect the outcome of the reaction?
The acid catalyst plays a crucial role in the reaction rate and, in some cases, the product distribution.
-
Brønsted acids like sulfuric acid and polyphosphoric acid are strong catalysts that can lead to faster reaction rates but may also cause more side product formation and decomposition, especially with sensitive substrates.
-
Lewis acids such as zinc chloride are generally milder and can be a better choice for substrates that are unstable in the presence of strong protic acids.
-
The concentration of the acid can also influence the regioselectivity of the reaction with unsymmetrical ketones.
Q3: Can I use any cyclic ketone for this synthesis?
In principle, a wide range of cyclic ketones can be used. However, the structure of the ketone can significantly impact the reaction's success.
-
Steric hindrance around the carbonyl group can slow down or prevent the initial condensation with the arylhydrazine.
-
The ease of enamine formation is also a critical factor. Ketones that can readily form a stable enamine intermediate are generally better substrates.
Q4: My starting arylhydrazine is unstable. How can I handle it?
Arylhydrazines can be sensitive to air and light. It is best to use them fresh or to purify them by recrystallization or distillation before use. Storing them under an inert atmosphere and in the dark can help to prolong their shelf life. In some cases, the hydrochloride salt of the arylhydrazine is more stable and can be used directly in the reaction, with the free hydrazine being generated in situ.
Data on Side Product Formation
The following table summarizes quantitative data on the formation of regioisomeric side products in the Fischer indole synthesis of substituted tetrahydrocarbazoles.
| Phenylhydrazine | Cyclic Ketone | Acid Catalyst | Product A | Product B | Ratio (A:B) | Reference |
| Phenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | 8-Methyl-1,2,3,4-tetrahydrocarbazole | 6-Methyl-1,2,3,4-tetrahydrocarbazole | Varies with conditions | Generic Observation |
| Phenylhydrazine | 3-Methylcyclohexanone | H₂SO₄ in Methanol | 7-Methyl-1,2,3,4-tetrahydrocarbazole | 5-Methyl-1,2,3,4-tetrahydrocarbazole | ~2:1 | [2] |
| Phenylhydrazine | 2-Chlorocyclohexanone | Acetic Acid | 8-Chloro-1,2,3,4-tetrahydrocarbazole | Not reported | Major product | General literature |
Note: The regioselectivity can be complex and is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions.
Experimental Protocols
Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a representative example of the Fischer indole synthesis using cyclohexanone.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) and cyclohexanone (1.0-1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water with stirring.
-
The crude 1,2,3,4-tetrahydrocarbazole will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,2,3,4-tetrahydrocarbazole.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general reaction pathway for the Fischer indole synthesis of a tetrahydroindole and the competing pathway leading to the formation of regioisomeric side products when an unsymmetrical cyclic ketone is used.
Caption: Reaction pathway of the Fischer indole synthesis leading to tetrahydroindoles.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Fischer indole synthesis of tetrahydroindoles.
Caption: A logical workflow for troubleshooting the Fischer indole synthesis.
References
Technical Support Center: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid. The information provided is intended to assist in improving the purity of this compound during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential impurities may include:
-
Unreacted starting materials: Such as the precursor ketone/aldehyde and hydrazine.
-
Partially cyclized intermediates: The reaction may not have gone to completion.
-
Over-aromatized byproducts: The tetrahydroindole ring can sometimes be oxidized to the corresponding indole.
-
Decarboxylated product: The carboxylic acid group may be lost, especially at elevated temperatures.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, acetic acid) may be present in the final product.
Q2: My reaction to synthesize this compound has a low yield. What are the likely causes?
A2: Low yields in indole synthesis are a common issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical and may require optimization.[1]
-
Purity of Starting Materials: Impurities in the initial reactants can lead to unwanted side reactions and a lower yield of the desired product.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial and often need to be determined empirically.[1]
-
Atmospheric Moisture: Some reactions involved in indole synthesis can be sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main compound and any impurities. A reversed-phase C18 column is often a good starting point.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify impurities by comparing the spectrum to that of the pure compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of purity.
Troubleshooting Guide
Issue 1: The final product has a low purity (<95%) after initial isolation.
Possible Cause 1: Incomplete Reaction
-
How to Diagnose: TLC or HPLC analysis of the crude product shows the presence of starting materials.
-
Suggested Solution:
-
Increase the reaction time.
-
Increase the reaction temperature, if the compound is stable at higher temperatures.
-
Ensure the catalyst is active and used in the correct stoichiometric amount.
-
Possible Cause 2: Presence of Byproducts
-
How to Diagnose: NMR or MS analysis indicates the presence of unexpected structures.
-
Suggested Solution:
-
Optimize reaction conditions to minimize side reactions (e.g., lower the temperature).
-
Purify the crude product using column chromatography or recrystallization.
-
Issue 2: Difficulty in removing a specific impurity.
Possible Cause 1: Impurity has similar polarity to the product.
-
How to Diagnose: The impurity co-elutes with the product during column chromatography, or is not removed by recrystallization.
-
Suggested Solution:
-
Column Chromatography:
-
Try a different solvent system with varying polarity.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
For compounds with both acidic and basic functional groups, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve separation.
-
-
Recrystallization:
-
Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurity will either be insoluble or remain in solution at cold temperatures.
-
-
Possible Cause 2: The product is unstable during purification.
-
How to Diagnose: New spots appear on the TLC plate after purification attempts.
-
Suggested Solution:
-
Avoid high temperatures during purification.
-
Use milder purification techniques, such as preparative TLC for small quantities.
-
If the compound is sensitive to acid or base, ensure the purification environment is neutral.
-
Data on Purification Methods
The following table provides a general overview of the expected outcomes from common purification techniques for indole carboxylic acids. Please note that the actual yields and purity levels will depend on the specific impurities present and the optimization of the chosen method.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Considerations |
| Recrystallization | >98% | 60-90% | Requires finding a suitable solvent or solvent system. May not be effective for removing impurities with very similar solubility profiles. |
| Column Chromatography | >99% | 50-80% | Highly effective for separating compounds with different polarities. Can be time-consuming and requires larger volumes of solvent. |
| Preparative TLC | >99% | 30-60% | Suitable for small-scale purification. Yields are generally lower than column chromatography. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when heated. Common solvents to try include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice for compounds of this type.
-
Eluent: Use TLC to determine a suitable solvent system. A good eluent system will give the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Since the target molecule is a carboxylic acid, adding a small amount of acetic acid (e.g., 1%) to the eluent can help to reduce tailing and improve separation.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A troubleshooting workflow for addressing low purity issues.
References
Technical Support Center: Catalyst Selection for Efficient Tetrahydroindole-2-Carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the catalytic hydrogenation of indole-2-carboxylic acid to tetrahydroindole-2-carboxylic acid?
The main challenges in the catalytic hydrogenation of indole-2-carboxylic acid revolve around controlling the extent of reduction and avoiding side reactions. Key difficulties include:
-
Over-reduction: The desired tetrahydroindole-2-carboxylic acid can be further hydrogenated to the fully saturated octahydroindole-2-carboxylic acid.[1]
-
Low Reactivity: The aromatic stability of the indole ring makes it resistant to hydrogenation under mild conditions. Electron-withdrawing groups like the carboxylic acid at the 2-position can further deactivate the substrate.[1]
-
Catalyst Poisoning: The hydrogenated product, a cyclic secondary amine, can adsorb to the catalyst surface and inhibit its activity, slowing down or stopping the reaction.[1][2]
-
Side Reactions: Under the acidic conditions often required for the reaction, indole derivatives can be prone to polymerization, leading to lower yields and complex product mixtures.[1]
Q2: What is the role of an acid additive in this reaction?
An acid additive is often crucial for activating the indole ring towards hydrogenation. It works by protonating the most nucleophilic C-3 position of the indole. This disrupts the aromaticity of the heterocyclic ring and forms a more reactive iminium ion intermediate, which is more readily hydrogenated. In many cases, without an acid additive, little to no product is formed under standard heterogeneous hydrogenation conditions.[1]
Q3: Which catalyst systems are recommended for the synthesis of tetrahydroindole-2-carboxylic acid?
Several catalyst systems can be employed, with the choice being critical for achieving the desired partial hydrogenation.
-
Heterogeneous Catalysts:
-
Palladium on Carbon (Pd/C): This is a common choice for indole hydrogenations. The selectivity towards tetrahydroindoles can be significantly influenced by the choice of solvent.[3]
-
Platinum on Carbon (Pt/C): Often used with an acid co-catalyst like p-toluenesulfonic acid (p-TSA), this system is effective for hydrogenating indoles. However, it can sometimes lead to over-reduction if not carefully controlled.[2]
-
Platinum(IV) Oxide (PtO₂): Also known as Adam's catalyst, it is effective for the complete hydrogenation to octahydroindoles but may be challenging to control for partial reduction.
-
-
Homogeneous Catalysts: Complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir) have been reported for the hydrogenation of N-protected indoles. These can offer high selectivity but may be more sensitive and costly.[2]
Q4: How do solvent, temperature, and pressure influence the reaction outcome and selectivity?
These parameters are critical for controlling the conversion and, most importantly, the selectivity of the hydrogenation.
-
Solvent: The choice of solvent is a powerful tool for controlling selectivity. For instance, using hexafluoroisopropanol (HFIP) as a solvent with a Pd/C catalyst has been shown to selectively produce tetrahydroindoles from certain indole derivatives under mild conditions.[3] In contrast, solvents like acetic acid are often used for complete hydrogenation to the octahydro derivative.[4]
-
Temperature: Higher temperatures generally increase the reaction rate but can also favor over-reduction. Optimization is key to finding a balance between a reasonable reaction time and the desired selectivity.
-
Pressure: Similar to temperature, higher hydrogen pressure increases the reaction rate but also the risk of over-hydrogenation. Careful control of pressure is necessary to achieve the tetrahydro product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be poisoned or of poor quality. | - Ensure high-quality catalyst is used.- Use an inert atmosphere to prevent catalyst oxidation.- Consider adding an acid co-catalyst (e.g., p-TSA) to activate the substrate.[1] |
| Insufficient Activation: The indole ring is not sufficiently activated for hydrogenation. | - Increase the amount of acid co-catalyst.- Ensure the reaction is run under appropriate temperature and pressure. | |
| Over-reduction to Octahydroindole-2-carboxylic acid | Harsh Reaction Conditions: High temperature, high pressure, or prolonged reaction time. | - Reduce the reaction temperature and/or hydrogen pressure.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Highly Active Catalyst: The catalyst system (e.g., PtO₂) is too active for selective partial hydrogenation. | - Switch to a less active catalyst, such as Pd/C.- Modify the catalyst with additives to temper its activity. | |
| Low Selectivity for Tetrahydroindole Product | Inappropriate Solvent Choice: The solvent may not favor the formation of the tetrahydro product. | - Consider using hexafluoroisopropanol (HFIP) as the solvent, which has been shown to promote the formation of tetrahydroindoles.[3] |
| Sub-optimal Reaction Parameters: The combination of temperature, pressure, and reaction time is not ideal for tetrahydro selectivity. | - Systematically screen different temperatures and pressures to find the optimal conditions for your specific substrate. | |
| Catalyst Deactivation/Poisoning | Product Inhibition: The amine product is binding to the catalyst surface. | - The presence of an acid co-catalyst can mitigate this by protonating the amine product, preventing its coordination to the metal surface.[2] |
| Formation of Polymeric Byproducts | Strongly Acidic Conditions: High concentrations of strong acids can induce polymerization of the indole. | - Use a milder acid or a catalytic amount of a strong acid.- Ensure efficient stirring to prevent localized high concentrations of acid. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Indole Ring Hydrogenation
| Starting Material | Catalyst | Co-catalyst/Solvent | Product | Yield (%) | Reference |
| Indole | 5% Pt/C | p-TSA / Water | Indoline | >99 | [2] |
| 5-Methylindole | 5% Pt/C | p-TSA / Water | 5-Methylindoline | 96 | [2] |
| N-Boc-indole | Pd/C | Hexafluoroisopropanol (HFIP) | N-Boc-4,5,6,7-tetrahydroindole | Not specified | [3] |
| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | 85 | [4] |
| Indole | Pd@CN₀.₁₃₂ | H₃PO₄ / Water | Indoline | 96 (conversion) | [5] |
Note: Data for the direct synthesis of tetrahydroindole-2-carboxylic acid is limited. This table provides data for the hydrogenation of related indole substrates to illustrate the performance of different catalytic systems.
Experimental Protocols
Generalized Protocol for Selective Hydrogenation of Indole-2-Carboxylic Acid
Disclaimer: This is a generalized protocol and may require optimization for your specific substrate and equipment. The selective synthesis of tetrahydroindole-2-carboxylic acid is challenging and highly dependent on reaction conditions.
Materials:
-
Indole-2-carboxylic acid
-
Palladium on Carbon (5% Pd/C)
-
Hexafluoroisopropanol (HFIP)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve indole-2-carboxylic acid in hexafluoroisopropanol (HFIP).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C catalyst to the solution. The catalyst loading may need to be optimized (typically 5-10 mol%).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (start with a moderate pressure, e.g., 5-10 bar) and begin stirring.
-
Reaction Monitoring: Maintain the reaction at the desired temperature (start at room temperature or slightly elevated, e.g., 30-50°C). The progress of the reaction should be carefully monitored by TLC or LC-MS at regular intervals to maximize the yield of the tetrahydro product and avoid over-reduction.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the tetrahydroindole-2-carboxylic acid.
Mandatory Visualization
Caption: Hydrogenation pathway of indole-2-carboxylic acid.
Caption: Troubleshooting workflow for selective hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexafluoroisopropanol: a powerful solvent for the hydrogenation of indole derivatives. Selective access to tetrahydroindoles or cis-fused octahydroindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
Technical Support Center: Protecting Group Strategies for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid. It covers common issues encountered during the implementation of protecting group strategies for the indole nitrogen and the carboxylic acid functional groups.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups necessary for this compound?
A1: Protecting groups are essential to temporarily block the reactive N-H of the indole and the -COOH of the carboxylic acid. This ensures that subsequent reactions occur at other desired positions of the molecule without unintended side reactions involving these functional groups. The secondary amine of the tetrahydroindole is nucleophilic, and the carboxylic acid is acidic and can interfere with a variety of reagents.
Q2: What are the most common protecting groups for the indole nitrogen of this molecule?
A2: The most common protecting groups for the indole nitrogen are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are generally stable under a range of reaction conditions and can be removed selectively.
Q3: How can I protect the carboxylic acid group?
A3: The carboxylic acid is typically protected as an ester, for example, a methyl or ethyl ester. The choice of ester will depend on the desired stability and the conditions required for its eventual removal.
Q4: What is an orthogonal protecting group strategy and why is it important?
A4: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another.[1] This is crucial when you need to deprotect the nitrogen and the carboxylic acid at different stages of your synthetic route. For instance, you can have a Boc group on the nitrogen (acid-labile) and a methyl ester on the carboxylic acid (base-labile), allowing for their independent removal.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete N-protection (e.g., with Boc anhydride) | Insufficient base or reagent. | - Ensure at least one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine is used.- Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent (e.g., Boc₂O).- Increase reaction time or gently heat the reaction if starting material persists. |
| Low yield during esterification of N-protected acid | Incomplete activation of the carboxylic acid. | - For Fischer esterification (acid catalysis), ensure anhydrous conditions and use a large excess of the alcohol.- For coupling agent-mediated esterification (e.g., DCC/DMAP), ensure all reagents are anhydrous. Add the coupling agent at 0 °C to minimize side reactions. |
| Side reaction during N-Boc deprotection with strong acid (e.g., TFA) | Acid-sensitive functional groups elsewhere in the molecule. | - Use a milder deprotection condition, such as 4M HCl in dioxane or p-toluenesulfonic acid in a suitable solvent.- Perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully by TLC. |
| Ester hydrolysis during N-Cbz deprotection by hydrogenolysis | Acidic or basic impurities in the reaction mixture or on the catalyst. | - Use a neutral solvent and ensure the catalyst (e.g., Pd/C) is of high quality.- The addition of a non-nucleophilic base like triethylamine can sometimes be beneficial, but should be tested on a small scale. |
| Difficulty in removing the Cbz group by hydrogenolysis | Catalyst poisoning. | - Ensure the substrate is free of sulfur-containing impurities.- Use a higher catalyst loading or a different type of palladium catalyst (e.g., Pearlman's catalyst). |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol is adapted from general procedures for the N-Boc protection of amino acids.
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (2 equivalents) and stir the solution at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.
Protocol 2: Methyl Esterification of N-Boc-4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
This protocol is a standard esterification procedure.
-
Dissolve N-Boc-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol (a large excess).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
Protocol 3: N-Boc Deprotection
-
Dissolve the N-Boc protected ester in anhydrous dichloromethane or dioxane.
-
Add a solution of 4M HCl in dioxane (5-10 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent and excess HCl under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a base like triethylamine for further reactions.
Quantitative Data Summary
| Protection Strategy | Reagents and Conditions | Typical Yield | Deprotection Conditions |
| N-Boc Protection | Boc₂O, Et₃N, Dioxane/H₂O, rt | >90% | 4M HCl in Dioxane or TFA in DCM |
| N-Cbz Protection | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0 °C to rt | 85-95% | H₂, Pd/C, MeOH or EtOH |
| Methyl Ester | SOCl₂, MeOH, 0 °C to rt | >90% | LiOH or NaOH in MeOH/H₂O |
| Ethyl Ester | SOCl₂, EtOH, 0 °C to rt | >90% | LiOH or NaOH in EtOH/H₂O |
Visualizations
Caption: Decision workflow for protecting group strategy.
Caption: Typical experimental workflow.
References
Technical Support Center: Scale-up Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid.
Troubleshooting Guides
Problem 1: Low Yield During Scale-Up
Q: We are experiencing a significant drop in yield for the synthesis of this compound when moving from lab scale (grams) to pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge. Several factors can contribute to this issue:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences. This can promote the formation of side products and degradation of the desired product.
-
Troubleshooting:
-
Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.
-
Optimize Reaction Temperature: Implement precise temperature control using jacketed reactors with efficient heating and cooling systems.
-
Consider Continuous Flow Chemistry: For highly exothermic reactions, a continuous flow setup can offer superior heat and mass transfer, minimizing byproduct formation.
-
-
-
Reagent Addition Rate: The rate of reagent addition, especially for highly reactive intermediates, becomes more critical at a larger scale. A rate that is optimal in the lab may be too fast in a larger volume, leading to localized high concentrations and side reactions.
-
Troubleshooting:
-
Controlled Dosing: Utilize a dosing pump for the controlled addition of critical reagents.
-
Dilution: Consider diluting the reagent to be added to better control the reaction rate.
-
-
-
Impurity Profile of Starting Materials: Impurities in starting materials that are negligible at a small scale can have a significant impact on a larger scale reaction.
-
Troubleshooting:
-
Quality Control: Perform thorough analysis of starting materials to identify and quantify impurities.
-
Purification of Starting Materials: If necessary, purify the starting materials before use in the large-scale synthesis.
-
-
Problem 2: Formation of Tar-like Impurities
Q: During the Fischer indole synthesis step for our target molecule, we are observing the formation of a significant amount of dark, tarry material, which complicates purification. How can we mitigate this?
A: Tar formation is a frequent issue in Fischer indole synthesis, often due to the acidic conditions and elevated temperatures. Here are some strategies to address this:
-
Acid Catalyst Optimization: The choice and concentration of the acid catalyst are crucial.
-
Troubleshooting:
-
Weaker Acids: Experiment with weaker Brønsted acids or Lewis acids (e.g., ZnCl₂) which can be less prone to promoting polymerization.
-
Solid Acid Catalysts: Consider using solid acid catalysts, which can be easily filtered off after the reaction, simplifying the workup.
-
-
-
Temperature Control: Excursions to higher temperatures can accelerate the formation of polymeric byproducts.
-
Troubleshooting:
-
Precise Temperature Monitoring: Maintain strict control over the reaction temperature, avoiding any hotspots.
-
-
-
Solvent Selection: The solvent can influence the solubility of intermediates and byproducts.
-
Troubleshooting:
-
Solubility Studies: Choose a solvent system where all reactants, intermediates, and the product have good solubility to prevent precipitation and subsequent side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: The most prevalent and scalable approach is a two-step synthesis involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This method allows for the construction of the indole ring system with the desired carboxylic acid functionality.
Q2: What are the critical process parameters to monitor during the Japp-Klingemann reaction step?
A2: Key parameters include:
-
Temperature: The diazotization and coupling reactions are typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
pH: Maintaining the appropriate pH is crucial for the coupling reaction to proceed efficiently.
-
Stoichiometry: Precise control of the stoichiometry of the reactants is essential to maximize the yield of the desired hydrazone intermediate and minimize side reactions.
Q3: How can we effectively purify the final product, this compound, at a large scale?
A3: Large-scale purification can be challenging due to the polar nature of the carboxylic acid. Common methods include:
-
Crystallization: This is often the most cost-effective method for large-scale purification. A systematic screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions.
-
pH Adjustment and Extraction: The carboxylic acid can be converted to its salt by treatment with a base to make it water-soluble. This allows for the extraction of non-polar impurities with an organic solvent. Subsequent acidification will precipitate the purified product.
-
Chromatography: While often less practical for very large quantities, preparative chromatography can be used for high-purity requirements.
Q4: What are some of the common impurities we should look for in our final product?
A4: Potential impurities can arise from starting materials or side reactions during the synthesis. These may include:
-
Unreacted starting materials.
-
Intermediates from the Japp-Klingemann and Fischer indole steps.
-
Polymeric or tar-like byproducts.
-
Isomeric byproducts from the Fischer indole cyclization.
Data Presentation
Table 1: Illustrative Comparison of Key Parameters for Lab vs. Pilot Scale Synthesis
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Key Considerations for Scale-Up |
| Reaction Time | |||
| Japp-Klingemann | 2-4 hours | 4-8 hours | Slower reagent addition and heat transfer can prolong reaction times. |
| Fischer Indole Synthesis | 4-6 hours | 8-12 hours | Efficient heat management is crucial to avoid side reactions at higher temperatures over extended periods. |
| Typical Yield | |||
| Japp-Klingemann | 80-90% | 70-85% | Potential for yield loss due to mass transfer limitations. |
| Fischer Indole Synthesis | 60-75% | 50-65% | Increased potential for byproduct formation at a larger scale. |
| Purity (before purification) | >95% | 85-95% | Higher chance of impurities due to less ideal mixing and temperature control. |
Note: The values in this table are illustrative and can vary significantly depending on the specific reaction conditions and equipment used.
Experimental Protocols
Key Experiment: Japp-Klingemann / Fischer Indole Synthesis of Ethyl 4,5,6,7-Tetrahydro-1H-indole-2-carboxylate (Precursor to the Carboxylic Acid)
This protocol describes a representative procedure for the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the final carboxylic acid product.
Step 1: Japp-Klingemann Reaction to form Ethyl 2-(2-hydrazinylidene)cyclohexanecarboxylate
-
Diazotization of Aniline:
-
In a jacketed reactor cooled to 0-5 °C, a solution of aniline in hydrochloric acid and water is prepared.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes.
-
-
Coupling Reaction:
-
In a separate reactor, ethyl 2-oxocyclohexanecarboxylate is dissolved in ethanol and cooled to 0-5 °C.
-
A solution of sodium acetate in water is added.
-
The freshly prepared diazonium salt solution is then added slowly to the enolate solution, keeping the temperature below 10 °C.
-
The reaction mixture is stirred for 2-4 hours at room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried. The solvent is removed under reduced pressure to yield the crude hydrazone.
-
Step 2: Fischer Indole Synthesis to form Ethyl 4,5,6,7-Tetrahydro-1H-indole-2-carboxylate
-
Cyclization:
-
The crude hydrazone from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) is added.
-
The mixture is heated to reflux (typically 80-120 °C) for 4-8 hours, with reaction progress monitored by TLC or HPLC.
-
-
Work-up and Isolation:
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude ethyl ester.
-
Step 3: Hydrolysis to this compound
-
Saponification:
-
The crude ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or HPLC).
-
-
Acidification and Isolation:
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar organic solvent to remove any unreacted ester.
-
The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Synthesis and Handling of Indole-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of indole-containing molecules, with a focus on preventing the degradation of the indole ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My indole-containing compound is decomposing during an acid-catalyzed reaction. What are the likely causes and how can I prevent this?
A1: Indole rings are susceptible to degradation under strongly acidic conditions, often leading to polymerization or the formation of tar-like substances. The electron-rich nature of the indole nucleus makes it prone to protonation, which can trigger undesired side reactions.
Troubleshooting Steps & Preventative Measures:
-
Choice of Acid: Opt for milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of strong mineral acids like HCl or H₂SO₄, which can cause decomposition.[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates but should be used with caution as high temperatures can lead to charring.[1]
-
Reaction Temperature: High temperatures can promote the formation of tars and polymeric byproducts.[1] It is advisable to start with milder temperature conditions and gradually increase if the reaction is not proceeding.
-
Protecting Groups: The most effective strategy is to protect the indole nitrogen (N-H) prior to subjecting the molecule to acidic conditions. The choice of protecting group is critical and should be stable to the acidic conditions of your reaction.
-
Solvent Selection: The choice of solvent can influence the reaction's outcome. In some cases, polar aprotic solvents may be suitable. For certain reactions, running the synthesis neat (without solvent) might be a viable option.[2]
Q2: I am observing significant byproduct formation, suggesting my indole ring is degrading under basic conditions. What strategies can I employ to minimize this?
A2: While generally more stable to basic than acidic conditions, the indole N-H is acidic (pKa ≈ 17) and can be deprotonated by strong bases.[3] This can lead to undesired reactivity. Additionally, some N-protecting groups are designed to be labile to basic conditions.
Troubleshooting Steps & Preventative Measures:
-
Protecting Group Selection: If your synthetic route involves basic steps, choose an N-protecting group that is stable to base. For instance, the Boc group is generally stable to basic conditions, whereas the Fmoc group is base-labile.[4] The 2-phenylsulfonylethyl group is a useful protecting group that can be readily removed under basic conditions, so it should be avoided if basic steps are required before deprotection.[5]
-
Base Strength and Stoichiometry: Use the mildest base necessary to achieve the desired transformation. Carefully control the stoichiometry to avoid excess base, which can promote side reactions.
-
Temperature Control: As with acidic reactions, lower temperatures can help minimize the rate of degradation and side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions.
Q3: My reaction is showing signs of indole oxidation (e.g., color change, complex mixture on TLC). How can I effectively prevent the oxidation of the indole ring?
A3: Indole and its derivatives are prone to oxidation, which can be initiated by air, light, or oxidizing reagents.[6] This often results in a color change of the reaction mixture or purified compound to pink, red, or brown.[7]
Troubleshooting Steps & Preventative Measures:
-
Inert Atmosphere: For sensitive substrates, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent air oxidation.[2][7]
-
Use of Antioxidants: The addition of a small amount of an antioxidant can help stabilize indole compounds, especially when in solution.[8] Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[7] It is essential to ensure the antioxidant does not interfere with the desired reaction or subsequent steps.
-
Degassed Solvents: Using solvents that have been degassed (by methods such as sparging with an inert gas or freeze-pump-thaw cycles) can minimize the amount of dissolved oxygen available for oxidation.
-
Light Protection: Store and handle light-sensitive indole compounds in amber vials or by wrapping the reaction vessel in aluminum foil to prevent photo-oxidation.[8]
-
Temperature Control: Elevated temperatures can accelerate oxidation.[8] Whenever possible, run reactions at the lowest effective temperature.
Q4: I am planning a multi-step synthesis involving an indole moiety. How do I choose the most suitable N-protecting group for my reaction sequence?
A4: The selection of an appropriate N-protecting group is a critical strategic decision in a multi-step synthesis. The ideal protecting group should be stable to the reaction conditions of subsequent steps and be selectively removable under mild conditions that do not affect other functional groups. This concept is known as orthogonal protection .[4][9][10]
Decision-Making Workflow for Protecting Group Selection:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.org [mdpi.org]
- 8. benchchem.com [benchchem.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Tetrahydroindole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of tetrahydroindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying tetrahydroindole derivatives?
A1: The most common techniques are Thin-Layer Chromatography (TLC) for rapid analysis and reaction monitoring, and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and purification.[1][2] Normal-phase chromatography using silica gel is frequently employed, but reversed-phase chromatography can be suitable for more polar derivatives.[1][3]
Q2: How do I select a starting solvent system for the TLC analysis of my tetrahydroindole derivative?
A2: A good starting point for normal-phase TLC on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[3] A common initial ratio to test is 1:1 ethyl acetate/hexane.[1] The polarity can then be adjusted to achieve an optimal retention factor (Rf) for your compound.
Q3: What is the ideal Rf value to aim for in TLC before scaling up to column chromatography?
A3: For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[3] An ideal range is often considered to be between 0.25 and 0.35.[4]
Q4: What are the key parameters to consider when selecting solvents for HPLC?
A4: Key parameters for HPLC solvent selection include polarity, purity, viscosity, and UV cutoff.[5][6] The solvent's polarity should be complementary to the analyte and the stationary phase.[5] High-purity solvents are essential to minimize background noise and ensure reproducible results.[5] Low viscosity solvents are preferred to reduce backpressure.[5] The solvent's UV cutoff should be below the detection wavelength of your analyte to avoid interference.[6]
Troubleshooting Guide
Q5: My compound is streaking or appearing as an elongated spot on the TLC plate. What could be the cause and how can I fix it?
A5: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The sample applied to the plate is too concentrated. Try diluting your sample and spotting a smaller amount.[7]
-
Compound's Chemical Nature: Tetrahydroindole derivatives can be basic. For basic compounds, adding a small amount of a modifier like triethylamine (0.1–2.0%) or ammonia in methanol (1–10%) to the mobile phase can improve peak shape.[7] For acidic compounds, adding acetic or formic acid (0.1–2.0%) can help.[7]
-
High Polarity: Highly polar compounds may streak on silica gel. Consider using a reversed-phase TLC plate (e.g., C18) with a more polar mobile phase.[7]
Q6: The spots on my TLC plate are not moving from the baseline (low Rf) or are running with the solvent front (high Rf). How do I adjust my solvent system?
A6:
-
Spots at the Baseline (Low Rf): Your mobile phase is not polar enough. To increase the Rf value, you need to increase the polarity of the eluent. This can be done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system).[1][7]
-
Spots at the Solvent Front (High Rf): Your mobile phase is too polar. To decrease the Rf value, you need to decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increasing the amount of hexane).[1][7]
Q7: I'm observing variable retention times in my HPLC analysis. What are the potential causes?
A7: Fluctuating retention times in HPLC can stem from several issues:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement and thorough mixing of solvents.[8]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can lead to drift. Increase the column equilibration time.[9]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide better temperature control.[9]
-
Flow Rate Changes: Check for any leaks or pump malfunctions that could alter the flow rate.[9]
Q8: My tetrahydroindole derivative is not soluble in the mobile phase I plan to use for column chromatography. How should I load my sample?
A8: If your crude sample is insoluble in the eluting solvent system, you can dissolve it in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone). Then, adsorb this solution onto a small amount of silica gel, dry it completely to remove the solvent, and load the resulting dry powder onto the top of your column.[10]
Data Presentation: Solvent Systems for Tetrahydroindole Derivatives
Table 1: TLC Solvent Systems for Tetrahydroindole Derivatives on Silica Gel
| Solvent System (v/v) | Typical Application | Observations |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Less polar tetrahydroindoles | Good starting point, adjust ratio to achieve desired Rf. |
| Dichloromethane / Methanol (99:1 to 9:1) | Moderately polar tetrahydroindoles | Methanol significantly increases polarity.[1] |
| Toluene / Acetone | Alternative for separation tuning | Can offer different selectivity compared to hexane/ethyl acetate.[1] |
| Hexane / Ethyl Acetate / Triethylamine (e.g., 8:2:0.1) | Basic tetrahydroindoles | Triethylamine is added to reduce streaking of basic compounds.[11] |
Table 2: HPLC Mobile Phases for Tetrahydroindole Derivatives
| Chromatography Mode | Stationary Phase | Mobile Phase (v/v) | Typical Application |
| Normal Phase | Silica | Hexane / Isopropanol | Separation of less polar isomers. |
| Reversed Phase | C18 | Water / Acetonitrile | Good for a wide range of polarities.[5] |
| Reversed Phase | C18 | Water / Methanol | An alternative to acetonitrile, often used with buffers.[5] |
| Reversed Phase with Modifier | C18 | Water / Acetonitrile with 0.1% Formic Acid or Acetic Acid | Improves peak shape for acidic or chelating compounds. |
| Reversed Phase with Modifier | C18 | Water / Acetonitrile with 0.1% Triethylamine or Ammonia | Improves peak shape for basic compounds. |
Experimental Protocols
Protocol 1: TLC Method Development for a Tetrahydroindole Derivative
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.
-
Sample Application: Dissolve the crude tetrahydroindole sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line. Allow the spot to dry completely.
-
Solvent System Preparation: Prepare a series of developing solvents with varying polarities. For example:
-
System A: 80% Hexane, 20% Ethyl Acetate
-
System B: 50% Hexane, 50% Ethyl Acetate
-
System C: 20% Hexane, 80% Ethyl Acetate
-
-
Plate Development: Pour a small amount of a chosen solvent system into a developing chamber and allow it to saturate. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[7] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[2] If the compound is not UV-active, use a staining reagent (e.g., permanganate or p-anisaldehyde stain).
-
Analysis: Calculate the Rf value for the spot(s) in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Choose the solvent system that provides an Rf value between 0.2 and 0.4 for the target compound.[3]
Protocol 2: HPLC Solvent System Optimization
-
Column Selection: Choose an appropriate HPLC column. A C18 reversed-phase column is a versatile starting point for many tetrahydroindole derivatives.
-
Initial Mobile Phase Selection: Based on the polarity of your compound, select a starting mobile phase. For a reversed-phase system, a common starting point is a 50:50 mixture of water and an organic modifier like acetonitrile or methanol.[5][12]
-
Isocratic vs. Gradient Elution:
-
Scouting Run: Perform an initial broad gradient run (e.g., 5% to 95% acetonitrile in water over 20 minutes) to determine the approximate elution time of your compound.
-
Isocratic Optimization: If the scouting run shows a reasonable retention time, you can optimize an isocratic method by adjusting the ratio of the organic modifier to achieve a retention time between 3 and 10 minutes with good resolution.
-
Gradient Optimization: If the sample contains compounds with a wide range of polarities, a gradient elution is more suitable. Optimize the gradient slope and duration to achieve the best separation.
-
-
pH and Modifier Adjustment: If peak tailing or poor peak shape is observed, add a modifier to the mobile phase. For basic tetrahydroindoles, adding 0.1% triethylamine or using a buffered mobile phase at a higher pH can improve peak shape. For acidic compounds, 0.1% formic or acetic acid can be beneficial.
-
Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.5 mL/min for analytical columns) and column temperature to fine-tune the separation and reduce run time.
Visualizations
Caption: Workflow for TLC Solvent System Optimization.
Caption: Troubleshooting Poor Peak Shape in HPLC.
References
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. silicycle.com [silicycle.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Tetrahydroindole and Indole Carboxylic Acids in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of tetrahydroindole and indole carboxylic acids, supported by experimental data from various bioassays. The information is intended to assist researchers in understanding the therapeutic potential and structure-activity relationships of these important heterocyclic scaffolds.
Data Presentation: A Comparative Overview of Bioactivities
The following table summarizes the quantitative data from various bioassays for both tetrahydroindole and indole carboxylic acid derivatives, allowing for a direct comparison of their potency and spectrum of activity.
| Compound Class | Compound/Derivative | Bioassay | Target/Cell Line | Bioactivity (IC₅₀/EC₅₀/GI₅₀) |
| Indole Carboxylic Acids | Indole-2-carboxylic acid | HIV-1 Integrase Inhibition | HIV-1 Integrase | 32.37 µM[1] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase Inhibition | HIV-1 Integrase | 3.11 µM[1] | |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 Inhibition | IDO1 Enzyme | 1.17 µM[2] | |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO Inhibition | TDO Enzyme | 1.55 µM[2] | |
| 5-hydroxyindole-3-carboxylic acid ester derivative (5d) | Cytotoxicity | MCF-7 (Breast Cancer) | 4.7 µM[3] | |
| Indole-3-carboxylic acid derivative (T1089) | Cytotoxicity | A549 (Lung Carcinoma) | 33.4 µM[4] | |
| Tetrahydroindole Derivatives | 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-one derivative (9d) | Kinase Inhibition | VEGF-R2 (Flk-1/KDR) | 4 nM |
| 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-one derivative (9h) | Kinase Inhibition | FGF-R1 | 80 nM | |
| 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-one derivative (9b) | Kinase Inhibition | PDGF-Rβ | 4 nM | |
| Tetrahydroindazolylbenzamide derivative (6) | Anti-HIV Activity | HIV-1 infected MT-4 cells | EC₅₀ = 2.77 µM | |
| Octahydroepoxyisoindole-7-carboxylic acid derivative (13c) | Cytotoxicity | HT29 (Colon Cancer) | 15 nM | |
| Octahydroepoxyisoindole-7-carboxylic acid derivative (24) | Cytotoxicity | SMA (Murine Astrocytoma) | 17 nM |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole or tetrahydroindole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve these crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Assay Principle: The assay typically uses a donor DNA duplex labeled with biotin and a target DNA duplex labeled with digoxigenin (DIG). HIV-1 integrase catalyzes the integration of the donor DNA into the target DNA, resulting in a product labeled with both biotin and DIG.
-
Procedure:
-
Streptavidin-coated microplates are used to capture the biotin-labeled donor DNA.
-
Recombinant HIV-1 integrase is added, followed by the test compounds at various concentrations.
-
The DIG-labeled target DNA is then introduced to initiate the strand transfer reaction.
-
After incubation, the plate is washed to remove unreacted components.
-
An anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.
-
-
Data Analysis: The IC₅₀ value is determined by measuring the reduction in the signal in the presence of the inhibitor.
IDO1/TDO Inhibition Assay
This assay quantifies the inhibition of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).
-
Principle: IDO1 and TDO catalyze the conversion of L-tryptophan to N-formylkynurenine. The assay measures the formation of this product.
-
Procedure:
-
The reaction is initiated by adding the recombinant IDO1 or TDO enzyme to a reaction mixture containing L-tryptophan and the test inhibitor.
-
The reaction is incubated at 37°C.
-
The formation of N-formylkynurenine can be measured directly by its absorbance at approximately 321 nm, or it can be converted to kynurenine, which is then detected.
-
-
Data Analysis: The IC₅₀ value is calculated by measuring the decrease in product formation at different inhibitor concentrations.
VEGFR-2 Tyrosine Kinase Assay
This assay determines the inhibitory activity of compounds against the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the VEGFR-2 kinase domain.
-
Procedure:
-
The reaction is set up in a microplate with recombinant VEGFR-2 kinase, a specific peptide substrate, and ATP.
-
Test compounds are added at varying concentrations.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an antibody that specifically recognizes the phosphorylated peptide in an ELISA format, or by measuring the amount of ATP consumed using a luciferase-based assay (e.g., Kinase-Glo®).
-
-
Data Analysis: The IC₅₀ value is determined from the dose-dependent inhibition of kinase activity.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivities of indole and tetrahydroindole derivatives.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV integration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid Analogs and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (THICA) scaffold is a compelling starting point in medicinal chemistry, demonstrating a range of biological activities. While extensive structure-activity relationship (SAR) studies on this specific saturated scaffold are still emerging, valuable insights can be drawn from its known biological targets and by comparing it with its well-studied aromatic counterpart, indole-2-carboxylic acid. This guide provides a comparative analysis of THICA analogs, supported by available experimental data, and offers insights from related indole structures to inform future drug discovery efforts.
Biological Activities of the THICA Scaffold
The core structure of this compound is recognized as a versatile building block in medicinal chemistry with demonstrated biological potential.[1] Research has highlighted its activity as an inhibitor of HIV-1 integrase, where it was found to inhibit the strand transfer activity with an IC50 value of 32.37 μM.[1][2] Furthermore, derivatives of the THICA scaffold have been investigated for their anticancer properties, showing inhibitory effects on the growth of various cancer cell lines, including those for liver (HepG2), lung (A549), and breast (MCF-7) cancers.[1] The related 4,5,6,7-tetrahydroindol-4-one motif is a key component in several FDA-approved drugs and bioactive natural products.[1][3]
Comparative SAR Analysis: Tetrahydro-Indole vs. Aromatic Indole Scaffolds
Due to the limited specific SAR data for THICA analogs, this section presents available data and draws comparisons with the more extensively studied aromatic indole-2-carboxamides, particularly in the context of cannabinoid receptor 1 (CB1) allosteric modulators. This comparison can provide predictive insights for the rational design of novel THICA-based compounds.
Key Structural Components and Their Influence on Activity
The general structure of the indole-2-carboxamide scaffold, which can be conceptually applied to the THICA core, consists of the indole ring system (A), a linker, and a phenyl ring (B). Modifications at various positions have been shown to significantly impact biological activity.
Table 1: SAR Summary of Indole-2-Carboxamide Analogs as CB1 Allosteric Modulators
| Position of Modification | Substituent Type | Effect on Activity | Potency (IC50) | Reference |
| Indole Ring (A) | ||||
| C3 | Short alkyl groups (H, Me) | Preferred for activity | - | [4] |
| Longer alkyl side chains (up to 9 carbons) | Activity retained | - | [4] | |
| C5 | Chloro or Fluoro group | Enhances modulation potency | - | [4][5] |
| Phenyl Ring (B) | ||||
| 4-position | Diethylamino group | Enhances modulation potency | 79 nM (for compound 45) | [4][5] |
| Piperidinyl or Dimethylamino groups | Preferred for CB1 activity | - | [4] | |
| Linker | ||||
| Between amide and phenyl ring | Ethylene | Required for activity | - | [4] |
| Other linkers | Total loss of activity | - | [4] |
Structure-activity relationship studies on substituted 1H-indole-2-carboxamides have shown that the potency of this series as CB1 receptor allosteric modulators is enhanced by the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position of the indole ring.[4][5] The most potent compound in one such study had an IC₅₀ value of 79 nM.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature for the evaluation of indole-based compounds.
General Procedure for Amide Coupling in the Synthesis of Indole-2-Carboxamides
This procedure outlines a common method for synthesizing indole-2-carboxamide analogs from the corresponding carboxylic acid.
-
Intermediate Preparation : The key intermediate, for instance, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, is synthesized. The commercially available 5-chloro-1H-indole-2-carboxylic acid is first protected as an ethyl ester.[4]
-
Acylation : The ester undergoes a Friedel-Crafts acylation.[4]
-
Reduction : The resulting product is reduced using triethylsilane in trifluoroacetic acid.[4]
-
Hydrolysis : The ester is then hydrolyzed in aqueous sodium hydroxide and ethanol to yield the carboxylic acid intermediate.[4]
-
Amide Coupling : The prepared indole-2-carboxylic acid is coupled with a desired amine (e.g., 4- or 3-nitrophenylethylamine) in the presence of a coupling agent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).[4]
-
Reduction of Nitro Group : If a nitro-substituted amine was used, the nitro group is subsequently reduced, for example, by Raney nickel-catalyzed transfer hydrogenation using hydrazine.[4]
-
Final Modification : Further modifications, such as reductive amination with corresponding aldehydes, can be performed to yield the final target compounds.[4]
In Vitro CB1 Receptor Allosteric Modulation Assay (Calcium Mobilization)
This assay is used to evaluate the ability of compounds to modulate the activity of the CB1 receptor.
-
Cell Culture : CHO cells stably expressing the human CB1 receptor are used.
-
Calcium Assay : The assay is performed using a fluorometric imaging plate reader (FLIPR) based calcium mobilization assay.[4][5]
-
Agonist Stimulation : The effect of the test compounds is measured on the Emax (maximum effect) of a known CB1 agonist (e.g., CP55,940).[4][5]
-
Data Analysis : The IC50 values are calculated, representing the concentration of the compound that causes a 50% inhibition of the agonist's maximal response. The results indicate whether the compounds act as negative allosteric modulators.[4][5]
Visualizations
Logical Relationship of SAR in Indole-2-Carboxamides
Caption: Key SAR takeaways for Indole-2-Carboxamide analogs.
General Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for drug discovery.
Conclusion
The this compound scaffold holds promise for the development of novel therapeutic agents, with initial studies indicating its potential in antiviral and anticancer applications. While direct and comprehensive SAR data for this specific scaffold remains limited, the extensive research on the related aromatic indole-2-carboxylic acid and indole-2-carboxamide analogs provides a valuable roadmap for future exploration. The insights into the effects of substitutions on the indole and phenyl rings, as well as the nature of the linker, can guide the design of new THICA derivatives with potentially enhanced potency and selectivity for various biological targets. Further research is warranted to fully elucidate the SAR of this promising scaffold.
References
- 1. This compound|CAS 131172-64-0 [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (THICA) derivatives against various cancer cell lines. The indole scaffold is a well-established pharmacophore in the development of anticancer agents, with several indole-based drugs currently in clinical use.[1] Modifications to the indole ring system, such as the partially saturated tetrahydroindole core of THICA, offer opportunities for developing novel therapeutic agents with potentially improved efficacy and selectivity. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Data Presentation: Cytotoxicity of Indole Derivatives
The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of cancer cell growth. While comprehensive studies directly comparing a series of this compound derivatives against a standardized panel of cancer cell lines are limited in the currently available literature, the following tables present IC50 values for various indole derivatives to provide a comparative context for their potential efficacy.
Note on Comparability: The data presented below are compiled from different studies. Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell line passage number, incubation time, and specific assay protocols.
Table 1: Cytotoxicity of Indole-2-Carboxylic Acid Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| I(12) | MCF-7 (Breast) | Not Specified | Cisplatin | Not Specified | [2] |
| HeLa (Cervical) | Not Specified | Cisplatin | Not Specified | [2] | |
| 9b | T47D (Breast) | 0.9 | - | - | [3] |
| C11 | Hep G2 (Liver) | Not Specified | - | - | [4] |
| Bel-7402 (Liver) | Not Specified | - | - | [4] | |
| SMMC-7721 (Liver) | Not Specified | - | - | [4] | |
| 5f | SMMC-7721 (Liver) | 0.56 ± 0.08 | - | - | [5] |
| HepG2 (Liver) | 0.91 ± 0.13 | - | - | [5] | |
| 4f | HeLa (Cervical) | 17.71 | Doxorubicin | Not Specified | [6] |
| MCF-7 (Breast) | 19.92 | Doxorubicin | Not Specified | [6] |
Table 2: Cytotoxicity of Other Relevant Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 Range (µM) | Key Findings | Reference |
| Indole-based Tyrphostin Derivatives | HCT-116 (Colon) | Sub-micromolar | Some derivatives were more potent than gefitinib and sorafenib. | [7] |
| 2-acyl-1H-indole-4,7-diones | Mammary and Renal Cancer Cell Lines | Selective Activity | Showed selective cytotoxicity towards mammary and renal cancer cells. | [8] |
| Indole-based Chalcones | NCI-60 Panel | Nanomolar | Exhibited excellent activity at nanomolar concentrations. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%.[13] Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[7][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for a specified time (e.g., 24 hours).[14]
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.[13]
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[14]
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.[14]
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for anticancer drug screening and a key signaling pathway often implicated in cancer progression and targeted by indole derivatives.
Caption: Experimental workflow for in vitro evaluation of anticancer compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid Derivatives and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitory activity of derivatives of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid against well-known, clinically approved kinase inhibitors. While direct kinase inhibition data for this compound is not extensively available in public literature, derivatives based on this scaffold have demonstrated potent and specific activity against key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. This comparison focuses on these derivatives and their performance relative to established multi-kinase inhibitors.
The primary derivatives discussed are 3-substituted indolin-2-ones that incorporate the 4,5,6,7-tetrahydro-1H-indole moiety. These compounds have shown significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[1]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the most potent 4,5,6,7-tetrahydro-1H-indole derivatives and compares them with the FDA-approved multi-kinase inhibitors Sunitinib, Sorafenib, and Pazopanib. Lower IC50 values indicate greater potency.
| Compound/Drug Name | Target Kinase | IC50 (nM) | Reference Compound(s) |
| Tetrahydroindole Derivative 9d | VEGF-R2 | 4 | Sunitinib, Sorafenib, Pazopanib |
| Tetrahydroindole Derivative 9h | FGF-R1 | 80 | Pazopanib |
| Tetrahydroindole Derivative 9b | PDGF-Rβ | 4 | Sunitinib, Sorafenib, Pazopanib |
| Sunitinib | VEGF-R2 | 80 | |
| PDGF-Rβ | 2 | ||
| Sorafenib | VEGF-R2 | 90 | |
| PDGF-Rβ | 57 | ||
| Pazopanib | VEGF-R1 | 10 | |
| VEGF-R2 | 30 | ||
| VEGF-R3 | 47 | ||
| PDGF-Rα | 71 | ||
| PDGF-Rβ | 84 | ||
| FGF-R1 | 140 |
Data for Tetrahydroindole Derivatives are from in vitro biochemical assays.[1] Data for Sunitinib, Sorafenib, and Pazopanib are from various in vitro kinase assays.[2][3][4][5][6][7][8][9]
Experimental Protocols
A generalized protocol for a biochemical kinase inhibition assay to determine IC50 values is provided below. This protocol is representative of the methods used to generate the data in the comparison table.
Objective: To determine the in vitro potency of a test compound (e.g., a this compound derivative) against a specific protein kinase (e.g., VEGFR-2).
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate using ATP. The inhibition of this reaction by a test compound is quantified, typically using a luminescence-based detection method like ADP-Glo™.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound and reference inhibitor (e.g., Sunitinib)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
Microplate reader capable of luminescence detection
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds, a positive control (no inhibitor), and a negative control (no enzyme) to the wells of a 384-well plate.
-
Enzyme Addition: Add the kinase enzyme solution to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the positive and negative controls. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway
The diagram below illustrates a simplified representation of the VEGF signaling pathway, a critical pathway in angiogenesis that is targeted by the compared kinase inhibitors.
Caption: VEGF signaling cascade and point of inhibition.
Experimental Workflow
The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.
Caption: Generalized workflow for IC50 determination.
References
- 1. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oncology-central.com [oncology-central.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of antiviral activity of novel tetrahydroindole-2-carboxylic acid derivatives
A comparative analysis of novel indole-2-carboxylic acid derivatives reveals significant antiviral efficacy against a range of viruses, including Influenza A, Coxsackie B3, and Human Immunodeficiency Virus type 1 (HIV-1). These compounds exhibit promising inhibitory effects, with some derivatives showing activity comparable to or exceeding that of established antiviral drugs.
Recent studies have focused on the synthesis and evaluation of indole-2-carboxylic acid and its derivatives as a promising scaffold for the development of new antiviral agents. While the initial focus of this guide was on tetrahydroindole-2-carboxylic acid derivatives, the currently available scientific literature provides more extensive data on the broader class of indole-2-carboxylic acid derivatives. This guide presents a comprehensive comparison of the antiviral activity of these compounds, supported by experimental data and detailed methodologies.
Comparative Antiviral Activity
The antiviral efficacy of various indole-2-carboxylate and indole-2-carboxylic acid derivatives has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), defined as the ratio of CC50 to IC50, are summarized below. A higher SI value indicates a more favorable safety profile for the compound.
Activity Against RNA Viruses: Influenza A and Coxsackie B3
A series of novel indole-2-carboxylate derivatives were screened for their antiviral activity against Influenza A/FM/1/47 and Coxsackie B3 (Cox B3) viruses. The cytopathic effect (CPE) inhibitory assay was utilized to determine the IC50 values.[1][2] Several compounds demonstrated potent inhibitory activity.[1]
| Compound | Virus | IC50 (μmol/L) | CC50 (μmol/L) | SI (CC50/IC50) | Reference Compound | Ref. IC50 (μmol/L) |
| 8e | Influenza A | 8.13 | >100 | >12.3 | Oseltamivir | 6.43 |
| 8f | Influenza A | 9.43 | >100 | >10.6 | Oseltamivir | 6.43 |
| 14f | Influenza A | 7.53 | 91.1 | 12.1 | Oseltamivir | 6.43 |
| 2f | Cox B3 | 1.59 | >100 | >62.9 | Ribavirin | 1058.68 |
| 3f | Cox B3 | 4.55 | >100 | >22.0 | Ribavirin | 1058.68 |
| 8f | Cox B3 | 7.18 | 122.8 | 17.1 | Ribavirin | 1058.68 |
| 17f | Cox B3 | 10.56 | >100 | >9.5 | Ribavirin | 1058.68 |
Table 1: Antiviral activity of selected indole-2-carboxylate derivatives against Influenza A and Coxsackie B3 viruses.[1]
Notably, compounds 8e , 8f , and 14f showed IC50 values against Influenza A that were comparable to the positive control, oseltamivir.[1] Against Coxsackie B3, compounds 2f , 3f , 8f , and 17f exhibited potent inhibitory activity at low micromolar concentrations, with compound 8f displaying the highest selectivity index of 17.1.[1]
Activity Against HIV-1: Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3][4][5] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating with two Mg2+ ions within the active site of the enzyme.[3][5][6]
| Compound | Target | IC50 (μM) | CC50 (μM) | Reference Compound | Ref. IC50 (μM) |
| 1 | HIV-1 Integrase | 32.37 | >100 | - | - |
| 4a | HIV-1 Integrase | 10.06 | >100 | - | - |
| 4b | HIV-1 Integrase | 15.70 | >100 | - | - |
| 17a | HIV-1 Integrase | 3.11 | >100 | - | - |
| 20a | HIV-1 Integrase | 0.13 | >100 | - | - |
Table 2: Inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.[3][5]
Structural optimizations of the parent compound 1 led to the development of derivatives with significantly enhanced inhibitory activity.[3] Compound 17a showed a marked improvement with an IC50 of 3.11 μM, and further optimization yielded compound 20a with a potent IC50 of 0.13 μM.[3][5]
Experimental Protocols
The validation of the antiviral activity of these novel compounds relies on standardized and reproducible experimental protocols.
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay is used to determine the ability of a compound to inhibit the virus-induced destruction of host cells (cytopathic effect).
-
Cell Preparation: A monolayer of suitable host cells (e.g., Vero or MDCK cells) is seeded in 96-well plates and incubated until confluent.[7][8]
-
Compound Dilution: The test compounds are serially diluted to various concentrations in cell culture medium.[7]
-
Infection and Treatment: The cell monolayers are infected with a specific titer of the virus. After a viral adsorption period, the medium is replaced with the medium containing the different concentrations of the test compounds.[8] Control wells include cells with virus only (virus control), cells with compound only (toxicity control), and untreated, uninfected cells (cell control).[7]
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells.[3]
-
Quantification of CPE: The extent of CPE is quantified. This can be done microscopically or by using a cell viability assay, such as staining with neutral red or crystal violet.[3][7][8] The absorbance is then read using a spectrophotometer.
-
Data Analysis: The IC50 (the concentration of the compound that inhibits CPE by 50%) and CC50 (the concentration of the compound that reduces cell viability by 50%) are calculated by regression analysis of the dose-response curves. The Selectivity Index (SI) is then calculated as CC50/IC50.[7]
HIV-1 Integrase Strand Transfer Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase enzyme, a donor DNA substrate (mimicking the viral DNA end), and an acceptor DNA substrate (mimicking the host DNA).[9]
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known integrase inhibitor, such as raltegravir, is used as a positive control.[9]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of Mg2+ or Mn2+ cations and incubated at 37°C to allow for the strand transfer reaction to occur.[9]
-
Detection of Strand Transfer Products: The products of the strand transfer reaction are detected. This can be achieved through various methods, including gel electrophoresis and autoradiography if using radiolabeled DNA, or through ELISA-based assays that use labeled DNA substrates.[9][10]
-
Data Analysis: The amount of strand transfer product is quantified, and the IC50 value, representing the concentration of the compound that inhibits the integrase activity by 50%, is determined from the dose-response curve.
Visualizing the Process
To better understand the experimental workflow and the mechanism of action of these compounds, the following diagrams are provided.
References
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pblassaysci.com [pblassaysci.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
In Silico Molecular Docking of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico molecular docking performance of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid derivatives against various biological targets implicated in a range of diseases, including viral infections, cancer, and inflammation. The data presented is compiled from multiple research sources to offer a comprehensive overview of the potential of this chemical scaffold in drug discovery.
Comparative Analysis of Docking Performance
The following tables summarize the quantitative data from various in silico molecular docking studies on indole derivatives, with a focus on analogs of this compound where available. These tables are designed for easy comparison of binding affinities and inhibitory concentrations against key protein targets.
Table 1: Comparative Docking Scores and IC50 Values against HIV-1 Integrase
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound | Reference Docking Score (kcal/mol) | Reference IC50 (µM) |
| Indole-2-carboxylic acid derivative 3 | HIV-1 Integrase | - | 32.37[1] | - | - | - |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | - | 0.13[1][2] | - | - | - |
| Dihydroxyindole-carboxamide 5 | HIV-1 Integrase (Allosteric Site) | Not Specified | 1-18[3] | - | - | - |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | Not Specified | 3.11[4][5] | - | - | - |
Table 2: Comparative Docking Scores and IC50 Values against Cyclooxygenase-2 (COX-2)
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound | Reference Docking Score (kcal/mol) | Reference IC50 (µM) |
| Indole-N-acylhydrazone 3b | COX-2 | Not Specified | Selective for COX-2 | Celecoxib | Not Specified | - |
| Indolin-2-one derivative 4e | COX-2 | -8.7 | 2.35 ± 0.04[6] | Celecoxib | Not Specified | - |
| Indolin-2-one derivative 9h | COX-2 | -9.8 | 2.422 ± 0.10[6] | Celecoxib | Not Specified | - |
| Indolin-2-one derivative 9i | COX-2 | -9.3 | 3.34 ± 0.05[6] | Celecoxib | Not Specified | - |
| Indole acetohydrazide S3 | COX-2 | Not Specified | Selectively inhibits COX-2 expression | Indomethacin | Not Specified | - |
Table 3: Comparative Docking Scores and IC50 Values against Cancer-Related Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Cell Line | IC50 (µg/ml) | Reference Compound | Reference IC50 (µM) |
| Indole derivative 4a | CDK4 (PDB ID: 2W96) | -8.36[7] | MCF-7 | 44.1 - 93.2[7] | - | - |
| Indole derivative 4d | CDK4 (PDB ID: 2W96) | -8.18[7] | MCF-7 | 44.1 - 93.2[7] | - | - |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3h | Tubulin & Aromatase | Not Specified | T47D | 2.4 (Aromatase IC50 = 1.8 µM) | - | - |
| Indole-based 1,3,4-oxadiazole 2e | EGFR | Not Specified | HCT116, A549, A375 | 6.43 ± 0.72, 9.62 ± 1.14, 8.07 ± 1.36 (µM)[8][9] | Erlotinib | 17.86 ± 3.22, 19.41 ± 2.38, 23.81 ± 4.17 (µM)[8][9] |
Experimental Protocols
A generalized experimental protocol for in silico molecular docking studies, based on commonly used software like AutoDock Vina, is outlined below. Specific parameters may vary between studies.
1. Ligand and Receptor Preparation
-
Ligand Preparation: The 3D structures of the this compound derivatives and other ligands are sketched using chemical drawing software (e.g., ChemDraw) and converted to a suitable 3D format (e.g., PDB). Energy minimization is then performed using a force field like MMFF94. The final structures are saved in PDBQT format, which includes partial charges and atom types.
-
Receptor Preparation: The 3D crystal structure of the target protein (e.g., HIV-1 integrase, COX-2) is downloaded from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and non-essential ions are typically removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned. The prepared receptor is also saved in PDBQT format.
2. Molecular Docking using AutoDock Vina
-
Grid Box Definition: A three-dimensional grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand binding.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. Vina employs a Lamarckian genetic algorithm for the conformational search of the ligand within the defined grid box. The software calculates the binding affinity (docking score) for different binding poses of the ligand.
-
Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, is often set to a value between 8 and 32 to ensure reliable results.[10] The number of binding modes to be generated is also specified.
3. Analysis of Docking Results
-
Binding Affinity: The docking results are ranked based on their binding affinity scores, which are reported in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
-
Interaction Analysis: The best-ranked binding poses are visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the amino acid residues in the active site of the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
HIV-1 Integration Signaling Pathway
Caption: The signaling pathway of HIV-1 integration into a host cell.
COX-2 Inflammatory Signaling Pathway
Caption: The role of COX-2 in the inflammatory signaling pathway.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Navigating the ADMET Landscape: A Comparative Guide for Novel 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADMET Predictions and Experimental Data for a Promising Class of Compounds.
The journey of a novel chemical entity from the laboratory to the clinic is fraught with challenges, with a significant number of promising candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For researchers invested in the therapeutic potential of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid and its analogs, a thorough understanding of their ADMET profile is paramount. This guide provides a comparative overview of predicted and experimental ADMET data for this class of compounds and its close structural relatives, the indole-2-carboxamides. By presenting available quantitative data, detailed experimental protocols, and relevant biological pathways, this document aims to empower researchers to make informed decisions in the early stages of drug discovery and development.
Key ADMET Parameters: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the available experimental ADMET data for analogs of this compound. It is important to note that data for the exact parent compound is limited in the public domain; therefore, data from structurally related indole-2-carboxamides are presented to provide valuable insights into the potential ADMET profile of this compound class.
Table 1: In Vitro Permeability of Indole Analogs
| Compound | Assay System | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Tryptanthrin | Caco-2 | > 32.0 | < 1.12 | [1] |
Table 2: In Vitro Metabolic Stability of Indole-2-Carboxamide Analogs in Liver Microsomes
| Compound | Species | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t½) (min) | Reference |
| Indole-2-carboxamide analog 1 | Human | 4.6 | - | [2] |
| Indole-2-carboxamide analog 39 | Mouse | High (unquantified) | - | [3] |
| Indole-2-carboxamide analog 41 | Mouse | High (unquantified) | - | [3] |
Note: "-" indicates data not reported in the cited source.
Table 3: Plasma Protein Binding of Indole Analogs
| Compound Class | Species | Protein Binding (%) | Reference |
| Indole acetamides | Not specified | 93.2 - 99 | [4] |
Table 4: hERG Inhibition by Indole-2-Carboxamide Analogs
| Compound | IC₅₀ (µM) | Reference |
| Indole-2-carboxamide analog 6a | 11.65 | [2] |
| Indole-2-carboxamide analog 6c | 1.6 | [2] |
| Indole-2-carboxamide analog 6d | 0.8 | [2] |
| Indole-2-carboxamide analog 6f | 1.2 | [2] |
| Indole-2-carboxamide analog 6u | 1 | [2] |
| Tryptanthrin | > 10 | [1] |
| Indolinone | 24.96 | [1] |
Table 5: In Vitro Cytotoxicity of Indole Analogs against Various Cancer Cell Lines
| Compound/Analog | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound derivatives | HepG2 (Liver Cancer) | Significant Inhibition (unquantified) | [5] |
| A549 (Lung Cancer) | Significant Inhibition (unquantified) | [5] | |
| MCF-7 (Breast Cancer) | Significant Inhibition (unquantified) | [5] | |
| Indole-2-carboxamide derivative 5e | MCF-7 | 0.80 | [6] |
| A-549 | 0.95 | [6] | |
| Panc-1 (Pancreatic Cancer) | 1.00 | [6] | |
| Indole-2-carboxamide derivative Va | MCF-7 | GI₅₀: 26 nM | [7] |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 | 6.10 | [8] |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 | 6.49 | [8] |
Table 6: In Vivo Pharmacokinetic Parameters of Indole-2-Carboxamide Analogs in Rodents
| Compound | Species | Route of Administration | Bioavailability (%) | Reference |
| Indole-2-carboxamide analog 39 | Not specified | Oral | Favorable (unquantified) | [3] |
| Indole-2-carboxamide analog 41 | Not specified | Oral | Favorable (unquantified) | [3] |
Experimental Protocols
Detailed and reproducible experimental design is the cornerstone of reliable ADMET assessment. The following sections provide standardized protocols for key in vitro ADMET assays.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is typically used.
-
Assay Procedure:
-
The test compound is added to the apical (A) or basolateral (B) side of the Caco-2 monolayer.
-
Samples are collected from the receiver compartment at designated time points.
-
Compound concentrations are quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Materials: Pooled human or animal liver microsomes, NADPH regenerating system.
-
Assay Procedure:
-
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are removed at various time points and the reaction is quenched.
-
The remaining concentration of the parent compound is determined by LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.
-
Materials: RED device, plasma from the species of interest.
-
Assay Procedure:
-
The test compound is added to plasma in the donor chamber of the RED device.
-
The device is incubated to allow equilibrium to be reached between the plasma and buffer chambers.
-
The concentrations of the compound in both chambers are measured by LC-MS/MS.
-
-
Data Analysis: The percentage of compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
hERG Inhibition Assay (Automated Patch Clamp)
This assay is crucial for assessing the risk of cardiotoxicity, specifically the potential for QT interval prolongation.
-
Cell Line: HEK293 cells stably expressing the hERG potassium channel.
-
Assay Procedure:
-
The cells are subjected to a voltage clamp protocol to elicit hERG currents.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
-
Data Analysis: The concentration-response curve is used to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is a common method to assess the cytotoxic potential of a compound.
-
Cell Lines: A panel of relevant cancer cell lines.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
After a defined incubation period, MTT reagent is added to the wells.
-
The resulting formazan crystals are dissolved, and the absorbance is measured.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Ames Test (Bacterial Reverse Mutation Assay)
This assay is a widely used screening test to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Assay Procedure:
-
The bacterial strains are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction).
-
The bacteria are plated on a histidine-deficient medium.
-
-
Data Analysis: A positive result is indicated by a significant increase in the number of revertant colonies compared to the negative control, suggesting that the compound is mutagenic.[9][10][11]
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological contexts, the following diagrams have been generated using Graphviz.
References
- 1. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mutagenicity of some indoles and related compounds in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
A Comparative Analysis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid Derivatives Against Standard-of-Care Drugs
For Immediate Release
This guide provides a comparative analysis of the efficacy of novel 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid derivatives against current standard-of-care drugs in key therapeutic areas: HIV-1 infection, cancer, and asthma. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Antiviral Efficacy: HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1][2][3] These compounds function as integrase strand transfer inhibitors (INSTIs), effectively blocking the integration of the viral DNA into the host cell's genome.[4]
Data Presentation
The following table summarizes the in vitro efficacy of representative indole-2-carboxylic acid derivatives compared to the standard-of-care HIV-1 integrase inhibitors, Raltegravir and Dolutegravir. Efficacy is presented as the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Standard-of-Care | Target | IC50 (nM) |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13[3] | Raltegravir | HIV-2 Integrase | 2.1[5] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11[2][4] | Dolutegravir | HIV-2 Integrase | 0.9[5] |
Note: The IC50 values for the indole derivatives and the standard-of-care drugs were obtained from different studies and are presented for comparative purposes. Direct head-to-head studies may yield different results.
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay:
The inhibitory activity of the compounds against HIV-1 integrase is determined using a non-radioactive assay kit. The assay measures the strand transfer step of the HIV-1 integration reaction. Briefly, streptavidin-coated 96-well plates are coated with a double-stranded donor substrate DNA representing the HIV-1 LTR U5 end. Recombinant full-length HIV-1 integrase is then added and allowed to bind to the substrate. The test compounds (indole derivatives or standard-of-care drugs) are added at various concentrations. Subsequently, a target substrate DNA with a 3'-end modification is introduced. The integrase catalyzes the strand transfer, integrating the donor DNA into the target DNA. The reaction products are detected colorimetrically using an HRP-labeled antibody specific for the 3'-end modification of the target DNA. The IC50 value is calculated as the concentration of the inhibitor that reduces the strand transfer activity by 50%.[6]
Visualization
Caption: Inhibition of HIV-1 Integrase by Indole Derivatives and Standard-of-Care Drugs.
Anticancer Efficacy: Cytotoxicity in Cancer Cell Lines
Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells.
Data Presentation
The following tables summarize the in vitro cytotoxic efficacy of indole derivatives compared to standard-of-care anticancer drugs. Efficacy is presented as the half-maximal inhibitory concentration (IC50).
Table 2.1: Liver Cancer (HepG2 Cell Line)
| Compound | IC50 (µM) | Standard-of-Care | IC50 (µM) |
| 1H-indole derivative (Compound 10) | 35.78 ± 0.863[7] | Sorafenib | 5.95 ± 0.917[7] |
| Sorafenib analog (Compound 4c) | 21.12 (µg/mL)[8] | Sorafenib | 28.12 (µg/mL)[8] |
Table 2.2: Breast Cancer (MCF-7 Cell Line)
| Compound | IC50 (µM) | Standard-of-Care | IC50 (µM) |
| 1H-indole derivative (Compound 10) | 57.62 ± 0.871[7] | Tamoxifen | ~250[9] |
Experimental Protocols
Cell Viability (MTT) Assay:
The cytotoxic effects of the compounds on cancer cell lines (HepG2, MCF-7) are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and incubated overnight. The cells are then treated with various concentrations of the test compounds (indole derivatives or standard-of-care drugs) for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[9][10]
Visualization
Caption: Workflow for Determining Cytotoxicity using the MTT Assay.
Anti-inflammatory Efficacy: CysLT1 Receptor Antagonism
Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key mediator in the pathophysiology of asthma and allergic rhinitis.[11]
Data Presentation
The following table compares the in vitro antagonist activity of a representative indole derivative with the standard-of-care CysLT1 antagonist, Montelukast. Efficacy is presented as the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Standard-of-Care | Target | IC50 (µM) |
| 3-substituted 1H-indole-2-carboxylic acid derivative 17k | CysLT1 Receptor | 0.0059 ± 0.0011[11] | Montelukast | CysLT1 Receptor | ~0.66[11][12] |
Experimental Protocols
Calcium Mobilization Assay:
The antagonist activity of the compounds on the CysLT1 receptor is assessed by measuring changes in intracellular calcium concentration. Human embryonic kidney (HEK293) cells stably expressing the human CysLT1 receptor are used. The cells are loaded with a calcium-sensitive fluorescent dye. The test compounds (indole derivatives or montelukast) are added to the cells at various concentrations. Subsequently, a CysLT1 receptor agonist, such as LTD4, is added to stimulate the receptor. The binding of the agonist to the CysLT1 receptor triggers a signaling cascade that results in an increase in intracellular calcium levels. This increase in calcium is detected by a change in the fluorescence of the dye, which is measured using a fluorometric imaging plate reader. The antagonist activity of the test compounds is determined by their ability to inhibit the LTD4-induced calcium mobilization. The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.[13]
Visualization
Caption: Antagonism of the CysLT1 Receptor Signaling Pathway.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2 [mdpi.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib-Loaded PLGA Carriers for Enhanced Drug Delivery and Cellular Uptake in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid.
Important Notice: As of the compilation of this document, a specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for chemical waste disposal and information from SDSs of structurally similar compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The responsibility for a proper hazardous waste determination lies with the waste generator.[1][2][3][4][5]
Hazard Profile of Structurally Similar Compounds
To inform the risk assessment and handling procedures, the following table summarizes the known hazards of structurally related indole-based carboxylic acids. This information should be used as a preliminary guide in the absence of specific data for this compound.
| Hazard Category | Description | Source Compounds |
| Acute Oral Toxicity | Harmful if swallowed. | Indole-2-carboxylic acid, Indole-3-carboxaldehyde |
| Acute Dermal Toxicity | Toxic or harmful in contact with skin. | Indole-2-carboxylic acid |
| Skin Corrosion/Irritation | Causes skin irritation. | Indole-2-carboxylic acid, Indole-3-carboxaldehyde |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Indole-2-carboxylic acid, Indole-3-carboxaldehyde |
| Aquatic Toxicity | Very toxic to aquatic life. | Indole-2-carboxylic acid |
This data is extrapolated from available Safety Data Sheets for similar compounds and should be treated as indicative, not definitive.
Step-by-Step Disposal Protocol
The proper disposal of any chemical waste begins with a hazardous waste determination as mandated by the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5]
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the waste is classified as hazardous.[1][4][5] This involves assessing the waste against the four characteristics of hazardous waste defined by the EPA:
-
Ignitability: The ability to catch fire. As a solid, this is less likely, but it should still be considered.
-
Corrosivity: The ability to corrode metal. This is typically associated with strong acids or bases.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is the standard test for this characteristic.[5]
Given the data on similar compounds, there is a potential for toxicity.
Step 2: Segregation of Waste
Proper segregation is key to safe and efficient disposal.
-
Solid Waste: Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with other solid wastes unless they are compatible.
-
Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid waste container. Do not mix aqueous and organic solvent waste streams.[6][7]
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
Store the waste in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
Step 4: Arrange for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed waste handlers to ensure the waste is transported and disposed of in accordance with all regulations.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 2. in.gov [in.gov]
- 3. eCFR :: 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. [ecfr.gov]
- 4. How to Make Hazardous Waste Determinations - New Pig [newpig.com]
- 5. epa.gov [epa.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. google.com [google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
